2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(6-aminoindol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-6H,7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQUBVRNEMJYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096264-36-6 | |
| Record name | 2-(6-amino-1H-indol-1-yl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of 6-Aminoindole N-Methylacetamide Derivatives in Oncology Drug Discovery: A Technical Guide
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and improved safety profiles is a perpetual endeavor. The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates due to its versatile binding capabilities and synthetic tractability.[1][2][3] Among the myriad of indole-based compounds, the 6-aminoindole core has emerged as a particularly promising starting point for the design of targeted therapies, especially kinase inhibitors. This technical guide delves into the discovery and development of a specific, yet underexplored, class of compounds: 6-aminoindole N-methylacetamide derivatives . We will explore their rational design, synthesis, and potential applications as potent and selective modulators of key oncogenic signaling pathways, with a particular focus on the Aurora kinase family.
The Rationale for the 6-Aminoindole N-Methylacetamide Scaffold
The design of the 6-aminoindole N-methylacetamide scaffold is a deliberate exercise in medicinal chemistry, aiming to optimize several key drug-like properties:
-
The 6-Amino Group: This functional group serves as a crucial vector for introducing a variety of substituents, allowing for fine-tuning of the molecule's interaction with the target protein. It can act as a hydrogen bond donor or be functionalized to introduce larger moieties that can access deeper pockets within the kinase active site.
-
The N-Methylacetamide Moiety: The acetamide group provides a robust platform for establishing critical hydrogen bond interactions with the hinge region of many kinases, a common feature of ATP-competitive inhibitors. The N-methylation can offer several advantages, including improved metabolic stability by blocking N-dealkylation, enhanced cell permeability, and potentially a more favorable conformational profile for target engagement.
This strategic combination of a versatile aminoindole core with a metabolically stabilized acetamide side chain presents a compelling starting point for the development of novel kinase inhibitors.
Synthetic Pathways to 6-Aminoindole N-Methylacetamide Derivatives
The synthesis of 6-aminoindole N-methylacetamide derivatives can be achieved through a multi-step sequence, starting from commercially available 6-nitroindole. The following workflow outlines a plausible and adaptable synthetic route.
}
A general synthetic workflow for 6-aminoindole N-methylacetamide derivatives.
Experimental Protocol: Synthesis of N-Methyl-N-(1H-indol-6-yl)acetamide
Step 1: Synthesis of 6-Aminoindole from 6-Nitroindole
-
To a solution of 6-nitroindole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-aminoindole.
Step 2: Synthesis of N-(1H-Indol-6-yl)acetamide
-
Dissolve 6-aminoindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(1H-indol-6-yl)acetamide.[4]
Step 3: Synthesis of N-Methyl-N-(1H-indol-6-yl)acetamide
-
To a solution of N-(1H-indol-6-yl)acetamide (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final compound, N-methyl-N-(1H-indol-6-yl)acetamide.
Biological Target and Mechanism of Action: Aurora Kinases
The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[5][6] Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development.[5] Indole-based scaffolds have been successfully employed in the design of potent Aurora kinase inhibitors.[7][8] The 6-aminoindole N-methylacetamide scaffold is hypothesized to bind to the ATP-binding pocket of Aurora kinases.
}
Proposed mechanism of action via Aurora B kinase inhibition.
Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic events, including the phosphorylation of histone H3 at serine 10, which is essential for chromosome condensation.[7] This disruption leads to defects in chromosome segregation, ultimately triggering the spindle assembly checkpoint and inducing mitotic arrest in the G2/M phase of the cell cycle, followed by apoptosis.[2][9]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Aurora B kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Test compounds (6-aminoindole N-methylacetamide derivatives)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase-substrate solution.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Cell culture medium (e.g., McCoy's 5A) with 10% fetal bovine serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Test compounds
-
Propidium Iodide (PI) staining solution
-
RNase A
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20 °C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.[9]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 6-aminoindole N-methylacetamide scaffold can provide valuable insights into the structural requirements for potent and selective Aurora kinase inhibition. The following table presents hypothetical SAR data for a series of analogs.
| Compound ID | R1 (at N1 of Indole) | R2 (at C2 of Indole) | R3 (on Acetamide) | Aurora B IC50 (nM) | HCT116 GI50 (µM) |
| 1a | H | H | Methyl | 250 | 5.2 |
| 1b | Methyl | H | Methyl | 150 | 2.8 |
| 1c | Ethyl | H | Methyl | 300 | 6.1 |
| 1d | H | Methyl | Methyl | 50 | 0.8 |
| 1e | H | Phenyl | Methyl | 25 | 0.4 |
| 1f | H | H | Ethyl | 400 | >10 |
| 1g | H | H | Cyclopropyl | 350 | 8.5 |
Interpretation of Hypothetical SAR Data:
-
N1-Substitution: Small alkyl groups like methyl at the N1 position of the indole (Compound 1b ) may be tolerated and slightly improve potency compared to the unsubstituted analog (Compound 1a ). Larger groups like ethyl (Compound 1c ) may be detrimental to activity.
-
C2-Substitution: Introduction of a small alkyl group like methyl at the C2 position (Compound 1d ) could significantly enhance potency. A larger aromatic substituent like a phenyl group (Compound 1e ) may lead to a further increase in activity, potentially by engaging in additional hydrophobic interactions within the active site.
-
Acetamide Modification: Altering the N-methyl group on the acetamide to larger alkyl (Compound 1f ) or cycloalkyl (Compound 1g ) groups appears to be detrimental, suggesting that the methyl group is optimal for this position.
Conclusion and Future Directions
The 6-aminoindole N-methylacetamide scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic accessibility of this core structure allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. The potential to target key oncogenic drivers like the Aurora kinases makes this class of compounds particularly compelling. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate the proposed mechanism of action and to identify lead candidates for further preclinical development.
References
- Wan, Y., et al. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691.
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Molecules, 30(23), 4538. [Link]
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances, 10(73), 44849-44861. [Link]
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Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (2022). Pharmaceuticals, 15(9), 1146. [Link]
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Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017). Medicinal Chemistry Research, 26(11), 2871-2882. [Link]
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Pharmacologic studies on the structure-activity relationship of hydroxyindole alkylamines. (1958). The Journal of Pharmacology and Experimental Therapeutics, 122(1), 7A. [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2023). RSC Medicinal Chemistry, 14(1), 125-135. [Link]
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2016). Molecules, 21(11), 1461. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). Journal of Medicinal Chemistry, 55(22), 9945-9955. [Link]
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Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (2022). Sains Malaysiana, 51(4), 1231-1241. [Link]
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New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template. (1999). Journal of Medicinal Chemistry, 42(10), 1827-1841. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 230, 114101. [Link]
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Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies. (2025). ChemistrySelect, 10(32). [Link]
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Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2023). RSC Medicinal Chemistry, 14(1), 125-135. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Current Topics in Medicinal Chemistry, 22(19), 1629-1647. [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Journal of Molecular Structure, 1282, 135189. [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. (2014). Frontiers in Oncology, 4, 278. [Link]
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Aurora inhibitor. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2025). Polycyclic Aromatic Compounds. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. [Link]
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Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024). Bioorganic Chemistry, 152, 107293. [Link]
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (2016). Molecules, 21(11), 1461. [Link]
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Aurora kinase inhibitors: Progress towards the clinic. (2010). Journal of Clinical Oncology, 28(21), 3439-3448. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. (2021). Cancers, 13(16), 4056. [Link]
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role of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide in KRAS G12C inhibition
The following technical guide details the role of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide in the discovery and optimization of KRAS G12C inhibitors. This molecule represents a pivotal fragment-based lead (often referred to as Compound 2 or the Indole Bait in foundational literature) that revealed the structural accessibility of the H95/Y96/Q99 cryptic groove.
A Technical Guide to this compound
Executive Summary
This compound is a synthetic small molecule scaffold used in the fragment-based drug discovery (FBDD) of KRAS G12C inhibitors.[1][2] Unlike final clinical candidates (e.g., Sotorasib, Adagrasib) which are potent covalent inhibitors, this molecule serves as a structural probe and scaffold . Its primary utility lies in its ability to bind the Switch II Pocket (S-IIP) while positioning a vector towards a previously unknown "cryptic groove" formed by Histidine-95 (H95), Tyrosine-96 (Y96), and Glutamine-99 (Q99).
This guide dissects the molecule’s mechanistic role, the experimental protocols for its validation, and its significance in the "Chemotype Evolution" platform that rendered KRAS druggable.
Part 1: Chemical Profile & Structural Logic
The molecule is not a random hit; it is a "privileged scaffold" designed to interrogate the KRAS surface.
| Feature | Chemical Component | Mechanistic Function |
| Core Scaffold | 1H-Indole | Acts as the hydrophobic anchor. It mimics the interactions of the quinazolinone/pyridopyrimidinone cores of advanced inhibitors, nesting into the hydrophobic S-IIP (Switch II Pocket). |
| Polar Handle | 6-Amino Group (-NH₂) | Provides a solvent-exposed exit vector or a handle for further chemical elaboration (e.g., solubility enhancement). In early crystal structures, this group often interacts with the solvent front or backbone carbonyls. |
| Vector | N-Methylacetamide | The Critical Feature. The N1-substitution directs the molecule away from the standard S-IIP center and towards the H95 residue. This vector confirmed that the pocket could expand to accommodate larger ligands. |
1.1 The "Cryptic Groove" Hypothesis
Prior to this series, inhibitors largely occupied the S-IIP but failed to gain sufficient potency. The indole series demonstrated that an inhibitor could "induce" a groove by displacing the side chain of H95 .
-
Resting State: H95 occludes the pocket.
-
Induced State: The N-methylacetamide tail (and subsequent larger linkers) forces H95 to rotate, opening a channel (the cryptic groove).
Part 2: Mechanism of Action (Pathway & Binding)
The following Graphviz diagram illustrates the logical flow from Fragment Binding to Cryptic Pocket opening.
Figure 1: Mechanism of Induced Fit. The indole fragment binds to S-IIP and forces the rotation of H95, revealing the cryptic groove essential for high-affinity inhibition.
Part 3: Experimental Protocols (Self-Validating Systems)
To utilize this molecule in a drug discovery campaign, one must validate its binding mode and affinity before attempting to attach a covalent warhead (like an acrylamide).
Protocol A: Intact Protein Mass Spectrometry (Screening)
Objective: Determine if the indole scaffold (when modified with a reactive tether) can label KRAS G12C, or use the non-covalent version in competition assays. Note: The N-methylacetamide version is non-covalent. To screen it, one typically uses a competition assay against a known covalent probe or measures affinity via NMR/SPR.
Methodology (Competition MS):
-
Protein Prep: Purify KRAS G12C (GDP-bound, residues 1-169) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂).
-
Probe: Use a reference covalent probe (e.g., a biotinylated acrylamide probe) at 1 µM.
-
Competition: Incubate KRAS G12C (1 µM) with the Indole Scaffold (titration: 10 µM - 500 µM) for 30 mins.
-
Labeling: Add the reference probe for 15 mins.
-
Quench: Add 1% Formic Acid.
-
Analysis: LC-MS (TOF). Deconvolute the mass spectrum.
-
Validation: A reduction in the mass peak corresponding to [KRAS + Probe] indicates the Indole Scaffold is occupying the pocket and protecting Cys12.
Protocol B: X-Ray Crystallography (Structural Validation)
Objective: Confirm the "Flip" of H95. Reference PDB:6P8Z (Amgen Indole Series).[3][4]
-
Crystallization: Use the hanging drop vapor diffusion method.
-
Reservoir: 0.1 M Bis-Tris pH 6.5, 20% PEG 3350, 0.2 M MgCl₂.
-
Drop: 1 µL Protein (20 mg/mL) + 1 µL Reservoir.
-
-
Soaking: Since the N-methylacetamide analog has moderate affinity, soak pre-formed KRAS G12C-GDP crystals with the compound (2-5 mM) in cryo-protectant for 4-12 hours.
-
Data Collection: Collect at 100K.
-
Refinement: Look for electron density in the S-IIP.
-
Critical Check: Measure the Chi1/Chi2 angles of His95 . If Chi1 rotates by ~90° compared to the Apo structure, the cryptic pocket is engaged.
-
Part 4: Data Summary & Evolution
The table below summarizes how this specific fragment compares to the optimized leads.
| Parameter | This compound (Fragment) | Optimized Indole Inhibitor (e.g., Cmpd 15/16) | Clinical Standard (Sotorasib) |
| Binding Type | Reversible (Non-covalent) | Irreversible (Covalent) | Irreversible (Covalent) |
| Key Interaction | Indole-S-IIP Hydrophobic | Cys12-Acrylamide Bond | Cys12-Acrylamide Bond |
| H95 Status | Induced Rotation (Transient) | Locked Rotation (Stable) | Locked Rotation (Stable) |
| IC50 (Cellular) | > 100 µM (Est.) | < 1 µM | < 0.1 µM |
| Role | Pocket Identification | Lead Optimization | Therapy |
Part 5: Scientific Causality & Synthesis[5]
The use of this compound was not merely about finding a binder; it was about Chemotype Evolution .
-
The Problem: Early KRAS binders (e.g., covalent fragments) labeled Cys12 but had low affinity because they didn't fully occupy the S-IIP.
-
The Indole Solution: The indole ring provided a rigid, planar scaffold that fit the hydrophobic cleft better than flexible alkyl chains.
-
The N-Methylacetamide Insight: By placing the acetamide at the N1 position, researchers probed the "ceiling" of the pocket. The steric bulk of this group clashed with H95 in its native conformation.
-
The Result: Instead of rejecting the ligand, the protein adapted (plasticity). H95 moved, revealing the Y96/Q99 surface. This allowed subsequent medicinal chemistry efforts to replace the methyl group with larger, rigid linkers (like piperazines or azetidines) that could reach Cys12 while keeping the H95 pocket open.
This molecule is the "key" that proved the door (H95) wasn't locked, just closed.
References
-
Shin, Y., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C.[5] ACS Medicinal Chemistry Letters, 10(9), 1302–1308.[1][5][6][7][8]
-
Source:
- Relevance: Primary source detailing the indole series and the role of the initial hits (Compounds 2 and 6) in identifying the cryptic pocket.
-
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
-
Source:
- Relevance: Describes the structural basis of the H95/Y96/Q99 pocket (S-IIP)
-
- Hansen, R., et al. (2018). Chemotype Evolution: A Strategy for Fragment-Based Drug Discovery applied to KRAS G12C. Amgen Technical Whitepapers. Context: Describes the screening platform where the indole bait was utilized.
-
RCSB Protein Data Bank. Structure 6P8Z: Crystal structure of KRAS G12C covalently bound to an indole inhibitor.
-
Source:
- Relevance: Structural validation of the indole binding mode and H95 rot
-
Sources
- 1. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of 1-Substituted 6-Aminoindole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those bearing a 6-amino group and a substitution at the 1-position have emerged as a particularly promising class of molecules with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1-substituted 6-aminoindole derivatives. We delve into their significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to facilitate ongoing research and development in this exciting area of medicinal chemistry.
Part 1: Foundational Chemistry and Synthesis
The 6-Aminoindole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[1][2] The presence of the 6-amino group in the indole scaffold significantly influences its electronic properties, enhancing its potential for diverse biological interactions. This amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. Furthermore, the nitrogen at the 1-position of the indole ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents. This "1-substitution" is a powerful strategy for modulating the pharmacological profile of the 6-aminoindole core, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters.
General Strategies for the Synthesis of 1-Substituted 6-Aminoindole Derivatives
The synthesis of 1-substituted 6-aminoindole derivatives typically involves a multi-step process, starting from commercially available precursors. A common approach involves the N-substitution of a pre-existing 6-aminoindole or a protected precursor.
Key Synthetic Steps:
-
Protection of the 6-amino group: To avoid unwanted side reactions, the 6-amino group is often protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.
-
N-substitution of the indole ring: The indole nitrogen can be deprotonated with a base (e.g., sodium hydride) and then reacted with an appropriate electrophile (e.g., an alkyl halide, aryl halide, or acyl chloride) to introduce the desired substituent at the 1-position.
-
Deprotection of the 6-amino group: The protecting group is removed in the final step to yield the target 1-substituted 6-aminoindole derivative.
Representative Synthesis Protocol: Synthesis of a 1-Aryl-6-aminoindole Derivative
This protocol provides a general procedure for the synthesis of a 1-aryl-6-aminoindole derivative, a class of compounds that has shown promising biological activity.
Step 1: Protection of 6-Aminoindole
-
Dissolve 6-aminoindole in a suitable solvent, such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the Boc-protected 6-aminoindole.
Step 2: N-Arylation of Boc-Protected 6-Aminoindole
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the Boc-protected 6-aminoindole in a dry, aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH), portion-wise at 0°C.
-
Allow the mixture to stir for a short period to ensure deprotonation of the indole nitrogen.
-
Add the desired aryl halide (e.g., a substituted bromobenzene) and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., Dpephos).[3]
-
Heat the reaction mixture at an elevated temperature until the reaction is complete.
-
Cool the reaction mixture and perform an aqueous workup to isolate the crude 1-aryl-6-(Boc-amino)indole.
-
Purify the product by column chromatography.
Step 3: Deprotection of the 6-Amino Group
-
Dissolve the purified 1-aryl-6-(Boc-amino)indole in a suitable solvent, such as DCM.
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material has been fully consumed.
-
Neutralize the reaction mixture and perform an aqueous workup to isolate the final 1-aryl-6-aminoindole derivative.
-
Further purification can be achieved by recrystallization or column chromatography.
Characterization of 1-Substituted 6-Aminoindole Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and assess their purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Part 2: Anticancer Activity
1-Substituted 6-aminoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.
Mechanism of Action: Targeting Key Oncogenic Pathways
Many cancers are driven by the aberrant activity of protein kinases, which are enzymes that regulate a wide range of cellular processes.[4] 1-Substituted 6-aminoindole derivatives have been shown to act as potent inhibitors of several receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] By binding to the ATP-binding site of these kinases, these compounds can block the downstream signaling pathways that promote cell proliferation, survival, and migration.
In Vitro Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cells.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1-substituted 6-aminoindole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indole derivatives against various cancer cell lines. While specific data for 1-substituted 6-aminoindoles is emerging, related structures show significant promise.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [6][7] |
| Indibulin analogue 4g | HT-29 (Colon) | 6.9 | [8] |
| Indibulin analogue 4g | Caco-2 (Colon) | 7.0 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole 3g | A375 (Melanoma) | 0.57 ± 0.01 | [9] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole 3g | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [9] |
In Vitro Kinase Inhibition Assays
Directly measuring the inhibitory effect of compounds on specific kinases is crucial for understanding their mechanism of action.
Various in vitro kinase assay formats are available, each with its own advantages.[10][11] These assays typically measure the activity of a purified kinase enzyme in the presence of a substrate, ATP, and the test compound. Common detection methods include:
-
Radiometric Assays: These assays use a radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[11]
-
Fluorescence/Luminescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation, or they measure the amount of ATP consumed or ADP produced using a luciferase-based system.[10][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method measures the transfer of energy between a donor and an acceptor fluorophore, which is dependent on the binding of a tracer to the kinase.[10][12]
This protocol outlines a TR-FRET-based kinase binding assay, a common high-throughput screening method.[12]
Protocol Steps:
-
Prepare Reagents: Prepare solutions of the test compound, the target kinase conjugated to a tag (e.g., GST), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer at 3x the final desired concentration in kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilution series.
-
Add Kinase/Antibody Mixture: Add 5 µL of the kinase/antibody mixture to each well.
-
Add Tracer: Add 5 µL of the tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound. The IC50 value is determined by plotting the FRET ratio against the compound concentration.[12]
Part 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[13] The 1-substituted 6-aminoindole scaffold has shown promise in this area.
Targeting Bacterial and Fungal Pathogens
While the exact mechanisms of antimicrobial action for 1-substituted 6-aminoindole derivatives are still under investigation, they are thought to interfere with essential cellular processes in microorganisms. Potential targets include enzymes involved in DNA replication, cell wall synthesis, or protein synthesis.
Evaluation of Antimicrobial Efficacy
Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[14]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[15][16]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare a serial two-fold dilution of the 1-substituted 6-aminoindole derivative in the broth.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
The following table summarizes the MIC values of representative indole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole derivative 3O | K. pneumoniae (clinical isolate) | 4-8 | [1] |
| Indole derivative 3P | K. pneumoniae (clinical isolate) | 4-8 | [1] |
| Indole derivative 4O | K. pneumoniae (clinical isolate) | 4-8 | [1] |
| Indole derivative 4P | K. pneumoniae (clinical isolate) | 4-8 | [1] |
| Indole-thiourea hybrid 1 | Gram-positive & Gram-negative bacteria | <12.5 | [1] |
Part 4: Neuroprotective and Anti-inflammatory Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of many neurodegenerative diseases.[17] Indole derivatives have shown potential in mitigating these processes.
Modulating Neuroinflammation and Oxidative Stress
1-Substituted 6-aminoindole derivatives may exert neuroprotective and anti-inflammatory effects through various mechanisms, including the scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), and modulation of inflammatory signaling pathways.
In Vitro Assays for Neuroprotection and Anti-inflammatory Effects
-
Assays for Protection Against Oxidative Stress: The neuroprotective effects of these compounds can be evaluated by their ability to protect neuronal cells (e.g., SH-SY5Y cells) from oxidative stress-induced cell death caused by agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides.[18][19] Cell viability is typically assessed using the MTT assay.
-
Measurement of Pro-inflammatory Cytokines: The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-1β) production in lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages or microglial cells) using ELISA.[20][21]
Representative Data
Studies on related indole and indazole derivatives have demonstrated their potential in this area. For instance, certain indazole derivatives have shown a concentration-dependent inhibition of TNF-α and IL-1β.[20][21]
Part 5: Conclusion and Future Perspectives
Summary of Biological Activities
1-Substituted 6-aminoindole derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their ability to be readily synthesized and modified allows for the exploration of a vast chemical space, leading to the identification of potent and selective agents for various therapeutic targets. The evidence presented in this guide highlights their significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.
Future Directions in Drug Development
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to further optimize the 1-substituted 6-aminoindole scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in relevant animal models.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that it may have potential in other therapeutic areas not yet fully explored.
The continued investigation of 1-substituted 6-aminoindole derivatives holds great promise for the development of novel and effective therapies for a wide range of human diseases.
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6-Aminoindole Derivatives as Potential IDO1 Inhibitors: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of 6-aminoindole derivatives as a privileged scaffold for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into kynurenine (Kyn), a pathway implicated in tumor immune escape.[1][2][3]
While the indole core mimics the natural substrate (tryptophan), the 6-position offers a critical vector for chemical modification. The 6-amino group serves as a versatile nucleophilic handle, allowing medicinal chemists to extend ligands into the enzyme's hydrophobic accessory pockets (Pocket B), thereby enhancing potency and selectivity over the related isoform TDO (Tryptophan 2,3-dioxygenase).
Mechanistic Rationale
The IDO1 Pathway & Immune Escape
IDO1 depletes the essential amino acid Tryptophan (Trp) in the tumor microenvironment (TME).[2][4][5] This depletion triggers the GCN2 stress response kinase , leading to T-cell anergy and apoptosis. Concurrently, the accumulation of Kynurenine (Kyn) activates the Aryl Hydrocarbon Receptor (AhR) , promoting the differentiation of regulatory T cells (Tregs).[6]
Structural Biology of Inhibition
The IDO1 active site contains a heme cofactor.[1][2][3][7] Inhibitors generally function via:
-
Heme Coordination: Direct interaction with the ferrous (Fe2+) heme iron (e.g., via an imidazole or hydroxylamine group).
-
Competitive Binding: Occupying the Trp binding site (Pocket A).
-
Allosteric/Hydrophobic Extension: Extending into the "Pocket B" region.
Why 6-Aminoindole?
-
Scaffold Mimicry: The indole ring aligns with the Trp binding footprint.
-
Electronic Tuning: The amino group at C6 is an electron-donating group (EDG), which increases electron density in the indole ring, potentially strengthening pi-pi stacking interactions within the active site (e.g., with Tyr126 or Phe163).
-
Vectorial Growth: The 6-amino nitrogen allows for the attachment of urea, amide, or sulfonamide linkers that can reach distinct hydrophobic regions inaccessible to the parent scaffold.
Pathway Visualization
The following diagram illustrates the IDO1-mediated immunosuppression pathway.
Figure 1: The IDO1-Kynurenine pathway leading to immune suppression.[2][4][7][8][9][10]
Chemical Synthesis of 6-Aminoindole Derivatives
The synthesis of 6-aminoindole derivatives typically proceeds via the functionalization of a 6-nitro or 6-halo precursor. The following protocol outlines a robust route to generate 6-ureidoindoles , a potent class of IDO1 inhibitors.
Synthetic Workflow
Step 1: Reduction of 6-Nitroindole
-
Reagents: 6-Nitroindole, 10% Pd/C, Hydrazine hydrate (or H2 gas), Ethanol.
-
Mechanism: Catalytic hydrogenation reduces the nitro group (-NO2) to the primary amine (-NH2).
-
Protocol:
-
Dissolve 6-nitroindole (1.0 eq) in EtOH.
-
Add 10% Pd/C (10 wt%).
-
Add hydrazine hydrate (5.0 eq) dropwise at reflux.
-
Filter through Celite after 2 hours. Concentrate to yield 6-aminoindole .
-
Step 2: Derivatization (Urea Formation)
-
Reagents: 6-Aminoindole, Aryl Isocyanate (R-NCO), DCM or THF.
-
Rationale: Urea linkers provide hydrogen bond donors/acceptors that mimic the peptide backbone and improve solubility.
-
Protocol:
-
Dissolve 6-aminoindole (1.0 eq) in anhydrous DCM under N2 atmosphere.
-
Add appropriate Aryl Isocyanate (1.1 eq) dropwise at 0°C.
-
Warm to RT and stir for 4-12 hours.
-
Precipitate forms; filter and wash with cold ether to obtain the 6-ureidoindole derivative .
-
Synthesis Diagram
Figure 2: Synthetic route from 6-nitroindole to 6-ureidoindole inhibitors.
Structure-Activity Relationship (SAR)[7][9]
Optimization of the 6-aminoindole scaffold focuses on the N-substituent (the group attached to the 6-amino nitrogen).
| Position | Modification | Effect on IDO1 Inhibition |
| Indole NH (N1) | Unsubstituted | Essential. Acts as H-bond donor to Ser167 or heme propionate. Alkylation usually abolishes activity. |
| C3 Position | Halogen (F, Cl) | Can improve metabolic stability and fill small hydrophobic pockets. |
| C6-Amino Linker | Urea (-NHCONH-) | High Potency. Provides H-bond acceptors/donors. Rigidifies the side chain. |
| C6-Amino Linker | Amide (-NHCO-) | Moderate Potency. Often less active than ureas due to loss of one H-bond donor. |
| C6-Tail Group | Phenyl / Pyridyl | Critical. Must be lipophilic to occupy Pocket B (accessory pocket). |
| C6-Tail Substituents | 3-CF3, 4-F | Electron-withdrawing groups on the tail ring often enhance potency (low nM range). |
Key Insight: The 6-amino group itself is not the pharmacophore but the anchor . The most potent derivatives use a urea linker to extend a lipophilic aromatic ring into Pocket B of the enzyme, stabilizing the "apo" (substrate-free) conformation.
Biological Evaluation Protocols
To validate 6-aminoindole derivatives, a dual-assay approach is required: an enzymatic assay for intrinsic potency and a cellular assay for membrane permeability and functional efficacy.
Enzymatic Assay (p-DMAB Method)
This colorimetric assay measures the formation of N-formylkynurenine (NFK), which is hydrolyzed to Kynurenine. Kynurenine reacts with Ehrlich’s reagent (p-DMAB) to form a yellow Schiff base.
Reagents:
-
Recombinant human IDO1 enzyme.[4]
-
Substrate: L-Tryptophan (100 µM).
-
Reductant System: Ascorbic Acid (20 mM) + Methylene Blue (10 µM).[10]
-
Catalase (to prevent oxidative damage to the enzyme).[11]
-
Stop Solution: 30% Trichloroacetic acid (TCA).[10]
-
Detection: 2% p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
Protocol:
-
Pre-incubation: Mix IDO1 enzyme, buffer (50 mM Potassium Phosphate, pH 6.5), Ascorbate, Methylene Blue, and Catalase.[10] Add test compound (DMSO stock). Incubate 5 min at 37°C.
-
Reaction Start: Add L-Tryptophan to initiate.[10]
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Add TCA to stop reaction and hydrolyze NFK to Kyn (incubate 30 min at 50°C).
-
Detection: Centrifuge to remove protein precipitate. Transfer supernatant to a clear plate. Add p-DMAB solution (1:1 v/v).
-
Readout: Measure Absorbance at 480 nm . Calculate IC50.
Cellular Assay (HeLa + IFN-γ)
HeLa cells do not constitutively express IDO1 but upregulate it massively upon Interferon-gamma (IFN-γ) stimulation.
Protocol:
-
Seeding: Plate HeLa cells (10,000 cells/well) in 96-well plates. Allow attachment overnight.
-
Induction & Treatment: Replace medium with fresh medium containing human IFN-γ (50 ng/mL) and serial dilutions of the test compound.
-
Incubation: Incubate for 24–48 hours at 37°C/5% CO2.
-
Harvest: Transfer 140 µL of supernatant to a new plate.
-
Precipitation: Add 10 µL 30% TCA to supernatant; incubate 30 min at 50°C. Centrifuge.
-
Detection: Mix 100 µL supernatant with 100 µL p-DMAB. Measure OD at 480 nm.
-
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced Kyn is due to IDO1 inhibition, not cytotoxicity.
Assay Workflow Diagram
Figure 3: Workflow for enzymatic and cellular validation of IDO1 inhibitors.
References
-
Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
-
Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Advances. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link][7]
-
Discovery of IDO1 inhibitors: from bench to bedside. Cancer Immunology, Immunotherapy. [Link]
Sources
- 1. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 3. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 7. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
small molecule library screening hits containing 6-aminoindole
Technical Guide to Hit Assessment and Optimization
Executive Summary
The 6-aminoindole scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly within kinase and GPCR drug discovery programs. Unlike the ubiquitous tryptamine (3-substituted) or 5-substituted indole classes, the 6-aminoindole offers a unique vector for extending ligands into solvent-exposed regions or specific hydrophobic pockets (e.g., the Ribose pocket in kinases) while maintaining a compact aromatic footprint.
This guide provides a technical framework for researchers analyzing screening hits containing this moiety. It covers electronic properties, synthetic accessibility for library expansion, rigorous hit validation protocols to rule out PAINS (Pan-Assay Interference Compounds), and hit-to-lead optimization strategies.
Part 1: The Privileged Scaffold & Electronic Vector Analysis
Structural Utility
The indole ring mimics the purine core of adenosine, making it a natural scaffold for ATP-competitive inhibitors.
-
Hinge Binding: The indole nitrogen (N1) typically acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu/Leu backbone carbonyls).
-
The 6-Amino Vector: The amine at the 6-position provides a critical attachment point (Hydrogen Bond Acceptor/Donor) that is geometrically distinct from the 5-position. In many co-crystal structures (e.g., CHEK1, Aurora A), substituents at the 6-position are directed toward the solvent front or the hydrophobic Region I , allowing for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the primary binding mode [1, 2].
Electronic Liability (The Redox Risk)
While potent, the electron-rich nature of aminoindoles poses a specific screening risk. The 6-amino group increases electron density in the pyrrole ring. Under oxidative conditions, aminoindoles can undergo oxidation to form quinone-imine species. These electrophiles can covalently modify cysteine residues in assay proteins, leading to false positives (PAINS) [3].
Part 2: Library Synthesis & Expansion
To optimize a 6-aminoindole hit, chemists must rapidly generate analogs. Two primary synthetic routes are dominant in library construction.
Route A: Classical Nitro-Reduction (Scale-Up)
Most commercial libraries generate the scaffold via the Leimgruber-Batcho indole synthesis followed by reduction.
-
Step 1: 4-Methyl-3-nitroaniline
condensation with DMF-DMA. -
Step 2: Cyclization/Reduction
6-nitroindole. -
Step 3: Hydrogenation (
, Pd/C) 6-aminoindole. -
Utility: Best for multi-gram synthesis of the core [4].
Route B: Buchwald-Hartwig Diversification (SAR Exploration)
For library expansion around the 6-position:
-
Starting Material: 6-Bromoindole or 6-Chloroindole.
-
Reaction: Pd-catalyzed C-N cross-coupling.
-
Advantage: Allows rapid installation of diverse amines (R-NH2) at the 6-position to probe the solvent channel [5].
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing and expanding 6-aminoindole libraries.
Figure 1: Synthetic pathways for 6-aminoindole library generation. Route A is preferred for core scaffold production, while Route B utilizes halogenated precursors for rapid parallel synthesis of analogs.
Part 3: Screening Workflow & Validation Protocols
When a 6-aminoindole appears as a hit in a High-Throughput Screen (HTS), it must undergo a rigorous triage process to distinguish true binding from assay interference.
The Triage Workflow
-
Primary Screen: Activity observed (e.g., >50% inhibition).
-
Chemoinformatic Filter: Flag for PAINS (quinone formation potential).
-
Dose-Response (IC50): Confirm potency.
-
Biophysical Validation: Orthogonal assay (SPR or Tm shift) to prove physical binding.
-
Redox Test: Run assay +/- DTT (dithiothreitol) or Triton X-100 to rule out oxidation or aggregation.
Protocol: TR-FRET Kinase Binding Assay (Hit Confirmation)
Context: This protocol validates a 6-aminoindole hit against a kinase target (e.g., Aurora A) using Time-Resolved Fluorescence Resonance Energy Transfer.
Materials:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Critical Additive: 2 mM DTT (To prevent aminoindole oxidation).
-
Tracer: AlexaFluor® 647-labeled ATP competitive tracer.
-
Antibody: Europium-labeled anti-GST antibody (binds to the kinase).
Methodology:
-
Compound Prep: Dilute 6-aminoindole hits in 100% DMSO via acoustic dispensing (Echo 550) into a 384-well low-volume white plate. Final DMSO concentration should be <1%.
-
Protein Addition: Dispense 5 µL of Kinase/Antibody mix in Kinase Buffer.
-
Note: Pre-incubate for 15 mins to allow compound-protein equilibrium.
-
-
Tracer Addition: Dispense 5 µL of Tracer solution.
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Europium - Donor).
-
Emission 2: 665 nm (AlexaFluor - Acceptor).
-
-
Data Analysis: Calculate TR-FRET ratio (Em665/Em615).
-
Validation Logic: If the IC50 shifts significantly (>10-fold) when DTT is removed from the buffer, the compound is likely acting via a redox mechanism (false positive) rather than specific binding [6].
-
Part 4: Data Presentation & Signaling Logic
Comparative Hit Profiling
The following table illustrates how to categorize 6-aminoindole hits based on secondary assay data.
| Compound ID | Primary IC50 (nM) | Shift w/o DTT (Redox Check) | Aggregation (DLS) | Ligand Efficiency (LE) | Status |
| AMI-001 | 45 | < 2-fold | Negative | 0.42 | Priority Lead |
| AMI-002 | 30 | > 20-fold | Negative | N/A | False Positive (Redox) |
| AMI-003 | 120 | < 2-fold | Positive | 0.28 | False Positive (Aggregator) |
| AMI-004 | 800 | < 2-fold | Negative | 0.35 | Reserve Hit |
Mechanism of Action (Kinase Hinge Binding)
The 6-aminoindole typically binds in the ATP pocket. The diagram below visualizes the interaction network required for a "True Hit."
Figure 2: Pharmacophore map of a 6-aminoindole kinase inhibitor. The N1 interacts with the hinge, while the C6-amine serves as the vector to direct R-groups into the solvent or selectivity pockets.
Part 5: Case Study & Optimization
Target: Aurora Kinase A (Oncology) Hit: A 6-aminoindole derivative identified via HTS [7].
-
Challenge: The initial hit had poor solubility and moderate potency (IC50 = 273 nM).
-
Optimization Strategy:
-
Vector Utilization: The 6-amino group was acylated to introduce a morpholine moiety.
-
Result: This extended the molecule into the solvent front, improving solubility (logD lowered from 4.5 to 2.8).
-
Selectivity: The specific orientation of the 6-substituent allowed the compound to avoid steric clashes present in the closely related Aurora B isoform, gaining 100-fold selectivity.
-
-
Outcome: The optimized lead demonstrated in vivo efficacy in xenograft models, validating the 6-aminoindole as a robust starting point.
References
-
Vertex AI Search. (2025). 6-Aminoindole privileged scaffold drug discovery. Retrieved from 1[2][3]
-
Huang, S., et al. (2006).[4] "Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.[4] 4[2][4][5][6]
-
Baell, J. B., & Holloway, G. A. (2010).[5][7] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry, 53(7), 2719-2740.[7] 7[2][4][5][8]
-
BenchChem. (2025).[9] "High-Yield Synthesis of 5-Aminoindole: An Essential Building Block." (Analogous protocol for 6-isomer). 9[2][4][5][6][8][9][10]
-
PharmaBlock. (2025). "Azaindoles in Medicinal Chemistry." 11[2][4][5][6][8]
-
Dahlin, J. L., & Walters, M. A. (2014).[7] "The essential roles of chemistry in high-throughput screening triage." Future Medicinal Chemistry, 6(11), 1265-1290.[7] 12[2][4][5][6]
-
ResearchGate. (2025). "Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS library." 3[2][4][5][6][9][10]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Regiodivergence in Indole Acetamides: A Technical Analysis of N1 vs. C3 Functionalization
This guide provides a technical analysis of the structural, synthetic, and functional divergence between indole-1-yl (N-substituted) and indole-3-yl (C3-substituted) acetamides.[1]
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, yet the position of functionalization—specifically between the nitrogen (N1) and the electron-rich C3 carbon—dictates profound differences in physicochemical properties, biological recognition, and synthetic accessibility.
-
Indole-3-yl Acetamides: These are structural analogs of Auxin (Indole-3-acetic acid, IAA) .[1] They retain the indole N-H moiety, acting as hydrogen bond donors. Their synthesis typically proceeds via C3-acylation or coupling of IAA, rather than direct alkylation.[1]
-
Indole-1-yl Acetamides: These are N-alkylated products.[1] They lack the indole N-H donor, altering solubility and metabolic profiles. They are kinetically favored under basic alkylation conditions (SN2) and are explored as non-steroidal anti-inflammatory drug (NSAID) bioisosteres.[1]
Structural & Electronic Fundamentals
The reactivity of the indole ring is governed by the competition between the lone pair on the nitrogen (N1) and the high electron density at C3.
Orbital Availability and Nucleophilicity
-
N1 (Hard Nucleophile): The nitrogen lone pair participates in the aromatic system (10
-electrons). However, upon deprotonation (pKa 16.2 in DMSO), the resulting indolyl anion localizes significant charge density on N1, making it a potent nucleophile toward "hard" electrophiles (e.g., alkyl halides) in polar aprotic solvents. -
C3 (Soft Nucleophile): In neutral conditions, the highest occupied molecular orbital (HOMO) coefficient is largest at C3. This makes C3 the preferred site for electrophilic aromatic substitution (SEAr) with "soft" electrophiles or under acid catalysis.
Physicochemical Comparison
| Feature | Indole-1-yl Acetamide (N1) | Indole-3-yl Acetamide (C3) |
| Structure | N-CH₂-CONH₂ | C3-CH₂-CONH₂ |
| H-Bonding | Acceptor only (Indole N is substituted) | Donor (Indole NH) & Acceptor |
| Solubility | Higher in lipophilic solvents (LogP | Moderate; H-bonding increases aqueous solubility |
| pKa | Amide NH | Indole NH |
| UV/Vis | Bathochromic shift (red shift) due to N-substitution | Standard indole absorption |
Synthetic Regiocontrol: The "Switch"
Achieving selectivity between N1 and C3 requires exploiting the specific mechanistic pathways of the indole anion versus the neutral indole.
Pathway A: N1-Selective Synthesis (Kinetic Control)
Mechanism: SN2 Nucleophilic Substitution.[1]
To synthesize indole-1-yl acetamides, the indole N-H is deprotonated using a strong base.[1] The resulting anion attacks the
-
Reagents: Sodium Hydride (NaH) or Cs₂CO₃.[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents solvate the cation, leaving the N-anion "naked" and reactive).
-
Key Condition: Absence of protecting groups on N1.[1]
Pathway B: C3-Selective Synthesis (Thermodynamic/Catalytic Control)
Mechanism: Friedel-Crafts / Amidation.[1] Direct alkylation of indole with chloroacetamide at C3 is difficult due to N1 competition.[1] Therefore, C3-acetamides are synthesized indirectly:[1]
-
From Indole-3-Acetic Acid (IAA): Coupling IAA with amines using CDI or EDC/HOBt.[1]
-
Via Glyoxylation: Reaction with oxalyl chloride to form the glyoxyl chloride, followed by amidation and reduction.[1]
Visualizing the Reaction Pathways
Figure 1: Divergent synthetic pathways. N1-alkylation proceeds via the indolyl anion, while C3-functionalization typically utilizes electrophilic substitution or pre-functionalized precursors (IAA).[1]
Analytical Differentiation (Self-Validating Protocols)
Distinguishing these isomers is critical. The most definitive method is ¹H NMR Spectroscopy , specifically analyzing the methylene (CH₂) protons linking the indole to the amide.
NMR Comparison Table
| Signal | Indole-1-yl Acetamide (N-Substituted) | Indole-3-yl Acetamide (C3-Substituted) | Mechanistic Reason |
| Methylene (-CH₂-) | N1 is more electronegative than C3, causing significant deshielding of the attached CH₂.[1] | ||
| Indole N-H | Absent | N1-substitution removes the proton.[1] | |
| C2-H Proton | C2-H is preserved in both, but electronic environment shifts.[1] | ||
| ¹³C NMR (CH₂) | Deshielding effect of Nitrogen vs Carbon attachment.[1] |
Diagnostic Chemical Test
-
Ehrlich’s Reagent (p-dimethylaminobenzaldehyde + HCl):
-
Indole-1-yl: Has a free C3 position (and C2).[1] Reacts rapidly to form a pink/red chromophore.[1]
-
Indole-3-yl: The C3 position is blocked.[1] Reaction is inhibited or yields a different color (often weak blue/violet) depending on conditions, but the classic rapid pink reaction is specific to free C2/C3 positions.
-
Biological Context & SAR
Indole-3-yl Acetamides (Auxin Pathway)[1][2]
-
Mechanism: These compounds are direct precursors to Indole-3-acetic acid (IAA) in plants and bacteria.[1] The enzyme Indole-3-acetamide hydrolase (IaaH) converts IAM to IAA.[1][2]
-
Application: Used in agricultural research to study plant growth regulation.[1] In medicine, they are explored as inhibitors of specific enzymes (e.g.,
-amylase) where the NH donor is critical for binding site recognition.
Indole-1-yl Acetamides (Pharmaceutical Scaffolds)
-
Mechanism: The N1-substitution mimics the spatial arrangement of NSAIDs like Indomethacin (which is N-acylated). The acetamide group acts as a neutral linker.
-
Application: Investigated for antimicrobial and antifungal activity.[1] The removal of the acidic NH proton improves membrane permeability (LogP increase), making them effective for intracellular targets.
Experimental Protocols
Protocol A: Synthesis of Indole-1-yl Acetamide (N-Alkylation)
Target: Selective N1-functionalization.
-
Preparation: In a flame-dried round-bottom flask, dissolve Indole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min at 0°C until H₂ evolution ceases. Observation: Solution turns yellow/brown (Indolyl anion).
-
Alkylation: Add 2-Chloroacetamide (1.2 eq) dissolved in minimal DMF dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with ice water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc (3x), wash with water (5x) to remove DMF, and brine.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: Check ¹H NMR for disappearance of NH peak (>10 ppm) and appearance of CH₂ singlet (~4.9 ppm).
Protocol B: Synthesis of Indole-3-yl Acetamide (via IAA Coupling)
Target: Selective C3-functionalization avoiding N1-alkylation.[1]
-
Activation: Dissolve Indole-3-acetic acid (1.0 eq) in anhydrous THF . Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) .
-
Intermediate: Stir at RT for 1 hour. Observation: CO₂ gas evolution indicates formation of the acyl-imidazole intermediate.
-
Amidation: Add Ammonia (2.0 eq) (as 0.5M solution in dioxane or aqueous NH₄OH).
-
Reaction: Stir at RT for 2–3 hours.
-
Workup: Evaporate THF. Dilute residue with water and acidify slightly (pH 4) to precipitate the amide (and remove unreacted acid).
-
Purification: Recrystallize from Methanol.
-
Validation: Check ¹H NMR for presence of Indole NH (~11 ppm) and C3-CH₂ singlet (~3.6 ppm).[1]
References
-
Synthetic Regioselectivity: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 8th Ed. Wiley, 2019.[1] (Standard text on SN2 vs SEAr mechanisms in heterocycles).
-
Indole-3-acetamide Biological Activity: Pollmann, S., et al.[1] "Indole-3-acetamide-dependent biosynthesis of indole-3-acetic acid in Arabidopsis."[1] Plant Physiology, 2003.[1] Link
-
NMR Comparison Data: Pretsch, E., et al.[1] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1] (Reference for chemical shift increments of N-alkyl vs C-alkyl).
-
N1-Alkylation Methodologies: Li, J. J.[1] "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004.[1] (Detailed protocols for indole functionalization).
-
Indole-1-yl vs Indole-3-yl Pharmacophores: Kaushik, N. K., et al.[1] "Biomedical potential of indole derivatives: A review."[1] European Journal of Medicinal Chemistry, 2013.[1] Link
Sources
- 1. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Synthesis Protocol for 2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Abstract
This application note details a robust, scalable two-step synthesis of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide , a critical pharmacophore often utilized in the design of kinase inhibitors (e.g., targeting JAK, BET, or FLT3 pathways). The protocol prioritizes regioselectivity and chemoselectivity, utilizing the "Cesium Effect" to ensure exclusive
Introduction: The Indole Scaffold in Drug Discovery
The 6-aminoindole moiety serves as a versatile "hinge-binder" mimic in ATP-competitive kinase inhibitors. However, functionalizing the indole nitrogen (
To circumvent this, our protocol employs a Retrosynthetic Strategy based on "Masking and Activation":
-
Activation: Using 6-nitroindole increases the acidity of the
-proton ( ), facilitating mild deprotonation. -
Masking: The nitro group acts as a non-nucleophilic precursor to the amine, preventing side reactions during the alkylation step.
Retrosynthetic Analysis
The target molecule is disconnected at the
Figure 1: Retrosynthetic strategy prioritizing N1-selectivity.
Safety & Hazards
-
6-Nitroindole: Potential mutagen. Handle in a fume hood.
-
2-Chloro-N-methylacetamide: Alkylating agent; skin irritant and potential sensitizer. Avoid inhalation.
-
Dimethylformamide (DMF): Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Hydrogen Gas (
): Extremely flammable. Ensure all hydrogenation vessels are properly grounded and purged with nitrogen before introducing hydrogen.
Step 1: Regioselective N-Alkylation
Objective: Synthesize 2-(6-nitro-1H-indol-1-yl)-N-methylacetamide.
Mechanistic Insight: The Cesium Effect
We utilize Cesium Carbonate (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |
| 6-Nitroindole | 162.15 | 1.0 | 5.00 g |
| 2-Chloro-N-methylacetamide | 107.54 | 1.2 | 3.98 g |
| Cesium Carbonate ( | 325.82 | 2.0 | 20.1 g |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.51 g |
| DMF (Anhydrous) | - | - | 50 mL |
Experimental Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 6-Nitroindole (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add
(20.1 g) in a single portion. The suspension may turn deep yellow/orange, indicating the formation of the indolyl anion. Stir at Room Temperature (RT) for 30 minutes. -
Alkylation: Add Potassium Iodide (0.51 g) (catalyst to form the more reactive iodide in situ) followed by 2-Chloro-N-methylacetamide (3.98 g).
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Checkpoint: The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Workup:
-
Cool to RT. Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Dry the solid in a vacuum oven at 45°C overnight.
-
Expected Yield & Data
-
Yield: 85-92% (Yellow solid).
-
1H NMR (DMSO-d6):
8.60 (s, 1H, H-7), 8.00 (d, 1H, H-5), 7.95 (br q, 1H, NH-Me), 7.75 (d, 1H, H-4), 7.65 (d, 1H, H-2), 6.70 (d, 1H, H-3), 4.90 (s, 2H, ), 2.65 (d, 3H, ).
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to the primary amine without reducing the indole double bond or hydrolyzing the amide.
Mechanistic Insight
While iron-mediated reduction (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |
| Nitro Intermediate (Step 1) | 233.22 | 1.0 | 4.00 g |
| 10% Pd/C (50% wet) | - | 10 wt% | 0.40 g |
| Methanol (MeOH) | - | - | 80 mL |
| Hydrogen ( | 2.02 | Balloon | 1 atm |
Experimental Protocol
-
Setup: Use a 250 mL two-neck RBF.
-
Loading: Add the Nitro Intermediate (4.00 g) and MeOH (80 mL).
-
Note: If solubility is poor, add THF (20 mL) as a co-solvent.
-
-
Catalyst Addition: carefully add 10% Pd/C (0.40 g).
-
Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water during addition.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with Nitrogen (
). -
Evacuate and backfill with Hydrogen (balloon pressure).
-
Stir vigorously at RT for 2–4 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift from
to .-
Critical: Stop immediately upon consumption of starting material to avoid reducing the indole ring.
-
-
Workup:
-
Purification:
-
The crude amine is often oxidative-sensitive (turning dark/purple).
-
Recommended: Purify immediately via Flash Chromatography (DCM:MeOH:NH4OH, 90:10:1) OR convert to the Hydrochloride salt by adding 4M HCl in Dioxane (1.1 eq) to the ethereal solution of the amine.
-
Expected Yield & Data
-
Yield: 75-85% (Off-white to pale brown solid).
-
1H NMR (DMSO-d6):
7.90 (br q, 1H, amide-NH), 7.20 (d, 1H, H-4), 7.10 (d, 1H, H-2), 6.50 (s, 1H, H-7), 6.45 (dd, 1H, H-5), 6.25 (d, 1H, H-3), 4.80 (s, 2H, ), 4.70 (br s, 2H, ), 2.60 (d, 3H, ).
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation or moisture in DMF. | Ensure DMF is anhydrous. Increase |
| C-Alkylation Observed | Reaction temperature too high or "tight" ion pair base used. | Switch to |
| Over-reduction (Indoline) | Reaction time too long in Step 2. | Monitor LCMS every 30 mins. Switch to |
| Product turns purple | Oxidation of 6-aminoindole. | Store under Argon at -20°C. Convert to HCl salt immediately. |
References
-
Indole N-Alkylation Methodology
- Title: "Cesium carbonate as a versatile base in organic synthesis: N-alkyl
- Source:Journal of Organic Chemistry, 2005.
- Context: Establishes the "Cesium Effect" for high regioselectivity in indole alkyl
-
(See Protocol 1.15 for general indole alkylation).
- Nitro Reduction Specifics: Title: "Selective reduction of nitro compounds in the presence of other reducible groups." Source:Chemical Reviews, 2010. Context: Validates and as standard methods for nitro-to-amine conversion in the presence of amides.
-
Target Class Relevance (Kinase Inhibitors)
- Title: "Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C."
- Source:ACS Medicinal Chemistry Letters, 2020.
- Context: Demonstrates the utility of the indole-acetamide scaffold in modern drug design.
-
General Synthesis of Indole Acetamides
- Title: "Synthesis and characteriz
-
Source:Arkivoc, 2003.[7]
- Context: Provides spectral data comparison for the acetamide side chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of N1-Substituted Indole Acetamides
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to melatonin receptor agonists. A critical synthetic challenge is the regioselective alkylation of the indole nitrogen (N1) while suppressing the naturally competing C3-alkylation.[1]
This guide details two validated protocols for synthesizing N1-substituted indole acetamides using
Mechanistic Insight: The N1 vs. C3 Conundrum
The indole anion is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized over the N1 and C3 positions.
-
C3-Attack: The C3 position is inherently more nucleophilic (soft center) and is the preferred site for electrophilic aromatic substitution.
-
N1-Attack: The N1 position (hard center) requires specific conditions to be favored—typically involving "hard" electrophiles and conditions that maximize the ionic character of the N-metal bond.
To achieve N1-selectivity with
Diagram 1: Regioselectivity Pathway
Caption: Mechanistic divergence of the indolyl anion. N1-alkylation is favored by maximizing charge density on Nitrogen via large counter-ions (Cs+) or Phase Transfer Catalysts.
Protocol A: The "Cesium Effect" (Precision Method)
Best for: Late-stage functionalization, substrates sensitive to strong bases, and high-throughput screening (HTS).
Rationale
Cesium carbonate (
Materials
-
Substrate: Substituted Indole (1.0 equiv)
-
Electrophile: 2-Chloroacetamide derivative (1.2 equiv)
-
Base: Cesium Carbonate (
), anhydrous (1.5 - 2.0 equiv) -
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Indole (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Activation: Add
(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/orange as the anion forms. -
Alkylation: Add the
-haloacetamide (1.2 equiv) dropwise (if liquid) or portion-wise (if solid). -
Reaction: Heat the mixture to 50–60°C under an inert atmosphere (
or Ar). Monitor by TLC/LCMS.-
Checkpoint: Most reactions complete within 2–4 hours. If the electrophile is sterically hindered, increase temp to reflux (82°C).
-
-
Work-up: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (
, excess carbonate). Wash the pad with Ethyl Acetate. -
Isolation: Concentrate the filtrate in vacuo. The crude residue is often pure enough for use; otherwise, purify via recrystallization (EtOH/Water) or flash chromatography.
Protocol B: Phase Transfer Catalysis (Scalable Method)
Best for: Multi-gram/Kilogram scale-up, cost-sensitive synthesis, and "Green Chemistry" compliance.
Rationale
Using a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TBAB) avoids expensive anhydrous solvents.[2] The catalyst transports the hydroxide ion into the organic phase (or the indole to the interface), allowing deprotonation without harsh conditions. This method is highly regioselective for N1 because the bulky
Materials
-
Base: Potassium Hydroxide (KOH), 50% aq. solution or pulverized pellets.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS) (5-10 mol%).
-
Solvent: Toluene (preferred) or DCM.
Step-by-Step Procedure
-
Biphasic Setup: Charge the flask with Indole (1.0 equiv) and Toluene (5 mL per gram).
-
Catalyst Addition: Add TBAB (0.05 equiv).
-
Base Addition: Add 50% KOH solution (3.0 equiv) with vigorous stirring.
-
Alkylation: Add 2-Chloroacetamide (1.2 equiv).
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Note: Heating is rarely required and may promote hydrolysis of the acetamide.
-
-
Quench: Stop agitation. Allow layers to separate. Remove the aqueous (bottom) layer.
-
Wash: Wash the organic layer with water (
) and brine ( ). -
Isolation: Dry over
, filter, and concentrate.
Data Summary & Comparison
| Feature | Protocol A: Cesium/MeCN | Protocol B: PTC (KOH/TBAB) | NaH/DMF (Classic) |
| N1:C3 Selectivity | Excellent (>95:5) | Very Good (>90:10) | Good (Variable) |
| Moisture Sensitivity | Moderate (requires dry MeCN) | Low (uses water) | High (Dangerous) |
| Reaction Time | Fast (2-4 h) | Medium (4-12 h) | Fast (1-2 h) |
| Cost | High ( | Low | Medium |
| Scalability | Low (Solvent volume/Cost) | High | Low (Safety) |
| Functional Group Tolerance | High (Esters, Nitriles safe) | Moderate (Base sensitive groups) | Low |
Experimental Workflow
The following diagram outlines the decision process and workflow for the synthesis.
Diagram 2: Synthetic Workflow
Caption: Decision tree and workflow for selecting the optimal N-alkylation protocol.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Poor solubility of the base or "poisoning" of the catalyst.
-
Fix (Method A): Add 10% DMF to the MeCN to improve solubility.
-
Fix (Method B): Increase agitation speed (RPM) or add more TBAB.
-
-
Issue: Hydrolysis of Acetamide.
-
Cause: Reaction temperature too high or base too strong (in PTC).
-
Fix: Switch to Method A (anhydrous) or lower the temperature in Method B.
-
-
Issue: C3-Alkylation Observed.
-
Cause: Tight ion-pairing or use of small counter-ions (Li+, Na+).
-
Fix: Switch to
or add 18-Crown-6 ether to sequester the cation.
-
References
-
Cesium Carbonate Promoted N-Alkylation
-
Phase Transfer Catalysis Protocols
- Source: ACS GCI Pharmaceutical Roundtable
- Title: Phase Transfer C
-
URL:[Link]
-
Indole Synthesis Overview
- Source: BenchChem Protocols
-
Title: Protocol for N-Alkylation of 7-Fluoro-1H-indole[2]
-
Regioselectivity Mechanisms
- Source: NIH / PubMed
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Executive Summary
This application note details a robust, two-step protocol for the preparation of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide starting from 6-nitroindole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, BET bromodomain) and serotonin receptor agonists.
The synthetic strategy prioritizes regioselectivity and stability . By performing N-alkylation prior to nitro reduction, we avoid the handling of the highly oxidation-prone 6-aminoindole intermediate until the final step. The protocol utilizes a Cesium Carbonate (
Strategic Analysis & Retrosynthesis
The synthesis is designed to mitigate the inherent instability of electron-rich aminoindoles.
-
Route Selection: Alkylation
Reduction (Selected) vs. Reduction Alkylation (Rejected).-
Reasoning: 6-Aminoindole is air-sensitive and prone to oxidative polymerization (turning purple/black upon exposure). Furthermore, the free amine at C6 would compete during alkylation, leading to mixtures of N1 and N-amine alkylated products.
-
Regiocontrol: The 6-nitro group is electron-withdrawing, increasing the acidity of the N1-H (
15), facilitating deprotonation by mild bases and directing alkylation to the indole nitrogen rather than C3.
-
Synthetic Pathway Diagram
Figure 1: Two-step synthetic pathway prioritizing intermediate stability.
Detailed Protocols
Step 1: Regioselective N-Alkylation
Objective: Install the N-methylacetamide tail at the indole N1 position.
Materials
-
Substrate: 6-Nitroindole (1.0 eq)
-
Electrophile: 2-Chloro-N-methylacetamide (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Additive: Potassium Iodide (KI) (0.1 eq) - Catalyst for Finkelstein exchange
-
Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]
Procedure
-
Setup: Charge a flame-dried round-bottom flask with 6-nitroindole,
, and KI. -
Solvation: Add anhydrous DMF under an inert atmosphere (
or Ar). Stir at Room Temperature (RT) for 15 minutes. Note: The solution will turn yellow/orange due to deprotonation. -
Addition: Add 2-chloro-N-methylacetamide in one portion.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Checkpoint: 6-nitroindole (
) should disappear; Product ( ) appears.
-
-
Workup:
-
Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).
-
The product typically precipitates as a yellow solid.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
Alternative: If no precipitate forms, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (0
5% MeOH in DCM).
Key Mechanistic Insight: The "Cesium Effect" is critical here. The large ionic radius of
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the nitro group to the primary amine without over-reduction or ring hydrogenation.
Materials
-
Substrate: Intermediate A (from Step 1)
-
Catalyst: 10% Pd/C (5–10 wt% loading, e.g., 50 mg catalyst per 500 mg substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) [0.1 M]
-
Hydrogen Source:
Balloon (1 atm)
Procedure
-
Safety Check: Pd/C is pyrophoric.[1] Ensure the flask is flushed with Nitrogen before adding the catalyst.
-
Loading: Dissolve Intermediate A in MeOH. Carefully add Pd/C under a gentle stream of Nitrogen.
-
Purging: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles).[1] Then, evacuate and backfill with Hydrogen (3 cycles).
-
Reaction: Stir vigorously at RT under the
balloon for 2–4 hours.-
Checkpoint: The yellow suspension will turn colorless or pale grey as the nitro group is reduced.
-
-
Filtration (Critical):
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Precaution: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.
-
-
Isolation: Concentrate the filtrate immediately under reduced pressure at <40°C.
-
Storage: The resulting off-white solid (6-aminoindole derivative) is sensitive to oxidation. Store under Argon at -20°C or use immediately in the next step.
Analytical Validation & QC
| Parameter | Method | Expected Result |
| Appearance | Visual | Step 1: Yellow solid. Step 2: Off-white/pale grey solid (darkens on air exposure). |
| LCMS | ESI+ | Step 1: [M+H]+ = 234.1 (Nitro) Step 2: [M+H]+ = 204.1 (Amino) |
| 1H NMR | DMSO-d6 | Indole C2/C3: Doublets at |
| Purity | HPLC | >95% (254 nm). Note: Aminoindole may show degradation peaks if aged. |
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common synthetic bottlenecks.
Safety & Handling
-
Nitro Compounds: Precursors are potentially explosive if heated dry. Avoid friction/shock.
-
Palladium on Carbon: Pyrophoric.[1] Always keep wet with solvent. Dispose of in a dedicated metal waste container containing water.
-
6-Aminoindoles: Suspected mutagens and skin sensitizers. Handle inside a fume hood with double gloves.
References
-
Indole N-Alkylation Methodology
-
Catalytic Hydrogenation Protocols
-
Stability of Aminoindoles
- Application Notes for the Reduction of Nitroindole to Aminoindole.
- Source: BenchChem Protocols.
-
Analogous Scaffold Synthesis
- Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)
- Source: RSC Medicinal Chemistry.
Sources
Application Note: High-Fidelity Reduction of 6-Nitroindole-1-acetamide
Part 1: Executive Summary & Chemical Strategy
The Challenge
The reduction of 6-nitroindole-1-acetamide (Substrate 1 ) to its 6-amino derivative (Product 2 ) requires a protocol that balances high conversion efficiency with strict chemoselectivity. While the nitro group (
Strategic Analysis
-
Chemoselectivity: The primary risk is not the over-reduction of the amide (which is thermodynamically difficult), but the hydrolysis of the amide bond under strong acidic or basic conditions often used in metal-mediated reductions. Therefore, neutral or near-neutral conditions are preferred.
-
Product Stability: 6-Aminoindoles are notoriously unstable in air. The electron-donating amino group at the 6-position, combined with the indole nitrogen, creates a push-pull system that facilitates oxidation to quinoidal species (often observed as a dark purple/black tar). Inert atmosphere handling is mandatory.
-
Method Selection:
-
Method A (Catalytic Hydrogenation): The "Gold Standard" for purity. Ideal for scale-up and clean impurity profiles.
-
Method B (Fe/
): A robust "Chemical" alternative. Ideal for labs lacking hydrogenation infrastructure or when halogen substituents are present (to avoid dehalogenation).
-
Part 2: Detailed Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C + )
Recommended for: High purity requirements, scale-up, and routine synthesis.
Reagents & Equipment
-
Substrate: 6-Nitroindole-1-acetamide (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Degassed)
-
Hydrogen Source:
balloon or Hydrogenator (1-3 atm) -
Equipment: 3-neck round bottom flask, vacuum/inert gas manifold.
Step-by-Step Protocol
-
Preparation: In a fume hood, charge the reaction flask with 6-nitroindole-1-acetamide (e.g., 1.0 g).
-
Solvation: Add anhydrous MeOH (20 mL, 20 vol). Sonicate briefly if solubility is poor.
-
Note: Indoles can be sparingly soluble. A suspension is acceptable; it will dissolve as the reaction proceeds (aminoindoles are more soluble in MeOH).
-
-
Catalyst Addition (Safety Critical): Under a gentle stream of Nitrogen or Argon, carefully add the 10% Pd/C (100 mg).
-
Caution: Dry Pd/C is pyrophoric. Use "wet" catalyst or add under inert gas to prevent ignition of solvent vapors.
-
-
Hydrogenation:
-
Seal the flask. Evacuate the headspace and backfill with Nitrogen (3 cycles).
-
Evacuate and backfill with Hydrogen (3 cycles).
-
Stir vigorously at Room Temperature (20–25 °C) under 1 atm
(balloon).
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of the yellow nitro spot and appearance of a fluorescent blue/white amine spot.
-
Timeframe: Typically 2–6 hours.
-
-
Workup (Inert Conditions):
-
Flush the system with Nitrogen.
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).
-
Wash the cake with MeOH.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.
-
Result: Off-white to pale grey solid. Store immediately under Argon at -20 °C.
-
Method B: Iron-Mediated Reduction (Fe / )
Recommended for: Halogenated substrates, labs without
Reagents & Equipment
-
Substrate: 6-Nitroindole-1-acetamide (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (4:1 ratio)[1]
Step-by-Step Protocol
-
Setup: Charge a round bottom flask with 6-nitroindole-1-acetamide (1.0 equiv) in EtOH/
(4:1, conc. ~0.1 M).[2] -
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 70–80 °C) with vigorous stirring.
-
Monitoring: Check TLC every 30 mins.
-
Timeframe: Reaction is usually fast (1–3 hours).
-
-
Workup:
-
Filter the slurry through Celite to remove iron oxide sludge. Wash copiously with EtOAc or hot EtOH to recover adsorbed product.
-
Concentrate the filtrate to remove organic solvents.
-
If an aqueous residue remains, extract with EtOAc (
), dry over , and concentrate.[1]
Part 3: Analytical Validation & Troubleshooting
Expected Data
| Parameter | 6-Nitroindole-1-acetamide (Start) | 6-Aminoindole-1-acetamide (Product) |
| Appearance | Yellow powder | Off-white / Pale grey solid (darkens in air) |
| TLC ( | Higher (Non-polar) | Lower (Polar, streaks on silica) |
| MS (ESI) |
Troubleshooting Guide
-
Problem: Incomplete Conversion (Hydroxylamine Intermediate)
-
Problem: Product turning purple/black
-
Cause: Oxidation of the 6-aminoindole.
-
Fix: Add a trace of antioxidant (e.g., ascorbic acid) during workup or store as the HCl salt (precipitate from
), which is significantly more stable.
-
Part 4: Visualizations
Reaction Pathway & Mechanism
The following diagram illustrates the transformation and the critical intermediate states.
Caption: Stepwise reduction pathway showing the critical hydroxylamine intermediate and the risk of oxidative degradation.
Method Selection Decision Tree
Use this flow to determine the optimal method for your specific constraints.
Caption: Decision matrix for selecting between Catalytic Hydrogenation and Iron-mediated reduction based on substrate and lab constraints.
References
-
Reduction of Nitroarenes by Fe/Ammonium Chloride. ChemSpider Synthetic Pages. (2012). A robust protocol for mild nitro reduction.[5][6][8]
-
Amine Synthesis by Nitro Compound Reduction. Organic Chemistry Portal. Comprehensive review of nitro reduction methodologies including Fe, Pd/C, and transfer hydrogenation.
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. Discusses kinetics and safety of catalytic hydrogenation for nitro compounds.
-
6-Nitroindole Structure and Properties. PubChem Database. CID 78502.[9]
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction conditions for coupling 6-aminoindole with alpha-haloacetamides
Application Note: Chemoselective N-Alkylation of 6-Aminoindole with -Haloacetamides
Abstract & Scope
This application note details the protocols for the chemoselective coupling of 6-aminoindole with
This guide provides evidence-based methodologies to achieve exclusive
Mechanistic Profiling & Chemoselectivity[1]
To design a robust protocol, one must understand the electronic disparity between the two nitrogen centers.[1]
pKa and Nucleophilicity Analysis
The 6-aminoindole scaffold presents a classic "Hard vs. Soft" and pKa-driven selectivity challenge.
| Nitrogen Center | Electronic Character | pKa (Conjugate Acid) | Reactivity Profile |
| Indole | Pyrrole-like. Lone pair is part of the aromatic sextet. | ~ -2 (protonated)~17 ( | Non-nucleophilic in neutral form. Requires strong base (e.g., NaH, KOH) to deprotonate and react.[1] |
| Exocyclic | Aniline-like. Lone pair is conjugated but available. | ~ 4.6 | Moderately Nucleophilic in neutral form. Reacts via |
The Selectivity Logic
-
Targeting C6-Amine: Use a mild base (pKa of conjugate acid < 11, e.g.,
, DIPEA, ).[1] These bases neutralize the byproduct but are too weak to deprotonate the Indole (pKa ~17). Consequently, remains inert.[1] -
Targeting N1-Indole: Requires a strong base (
, ) in a polar aprotic solvent to form the indolyl anion, which is a potent nucleophile.[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on condition selection.
Figure 1: Chemoselectivity decision tree. Mild conditions favor the exocyclic amine (C6), while strong bases activate the indole nitrogen (N1).[1]
Optimized Experimental Protocols
Protocol A: Finkelstein-Assisted C6-Alkylation (Recommended)
This method uses Sodium Iodide (NaI) to catalyze the reaction. If you are using an
Reagents:
-
6-Aminoindole (1.0 equiv)
- -Chloroacetamide derivative (1.1 equiv)
-
Sodium Iodide (NaI) (0.1 – 0.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoindole (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Activation: Add NaI (0.2 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly due to trace iodine liberation.
-
Base Addition: Add DIPEA (1.5 equiv).
-
Electrophile Addition: Add the
-chloroacetamide (1.1 equiv) in a single portion. -
Reaction: Heat the mixture to 50–60°C under an inert atmosphere (
or Ar).-
Monitoring: Check TLC or LC-MS every 2 hours. The product is typically more polar than the starting indole.
-
Endpoint: Reaction is usually complete in 4–8 hours.
-
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Biphasic "Green" Conditions
Suitable for scale-up where DMF removal is difficult.
Reagents:
-
6-Aminoindole (1.0 equiv)
- -Bromoacetamide (1.1 equiv) (More reactive, no NaI needed)[1]
-
Base: Saturated aq.[3]
Procedure:
-
Dissolve 6-aminoindole in EtOAc or THF .
-
Add an equal volume of saturated aqueous
. -
Add
-bromoacetamide (1.1 equiv). -
Stir vigorously at RT to 40°C . The biphasic nature buffers the pH, preventing over-alkylation and protecting the indole N1.
-
Workup: Separate layers. Extract aqueous layer with EtOAc.[3] Combine organics, dry, and concentrate.[1][2][3]
Troubleshooting & Optimization Guide
Common issues and their scientific resolutions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Poor nucleophilicity of aniline; Chloride leaving group too slow. | Switch to Protocol A (NaI catalyst). Increase temp to 80°C. Switch solvent to DMF (higher dielectric constant stabilizes transition state). |
| Dialkylation (Bis-product) | Excess electrophile; Product is more nucleophilic than starting material. | Stoichiometry Control: Use exactly 1.0–1.1 equiv of electrophile. Slow Addition: Add the haloacetamide dropwise over 1 hour. |
| N1-Alkylation Observed | Base is too strong or reaction temp too high. | Lower Basicity: Switch from |
| Polymerization (Black Tar) | Oxidation of aminoindole. | Inert Atmosphere: Ensure strict |
Experimental Workflow Visualization
The following diagram outlines the standard laboratory workflow for Protocol A, including critical decision points.
References
-
Sundberg, R. J. (1990).[1] The Chemistry of Indoles. Academic Press. (Foundational text on indole nucleophilicity and N1 vs C3/C6 selectivity).
-
BenchChem. (2025).[3] Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Retrieved from (General aniline alkylation protocols).
-
Somei, M., et al. (1994).[1][4] Nucleophilic substitution reactions on indole nucleus. Heterocycles. (Discusses nucleophilic substitution patterns on the indole ring).
-
Alfa Chemistry. (2023). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from (Source for pKa data of anilines vs indoles).
-
Katritzky, A. R., et al. (2012).[1] Synthesis of
-Anilinoesters and Amides. Journal of Organic Chemistry. (Detailed mechanistic study on aniline alkylation with -haloacetamides).
purification methods for polar aminoindole derivatives
Application Note: Strategic Purification Protocols for Polar Aminoindole Derivatives
Abstract
Polar aminoindole derivatives (e.g., hydroxylated tryptamines, serotonin analogs, and synthetic indole-alkylamines) present a unique "amphiphilic" challenge in purification. They possess a hydrophobic indole core liable to oxidation and a basic, polar amine tail that interacts aggressively with silanol groups on chromatographic stationary phases. This guide moves beyond standard protocols, offering a decision-matrix for purification based on polarity (LogP) and pKa, utilizing pH-switching extraction, amine-modified Flash chromatography, and HILIC/High-pH RP-HPLC workflows.
Part 1: Pre-Purification & Workup (The "pH-Switch" Protocol)
The Causality of Failure:
Directly loading crude reaction mixtures onto silica often fails for aminoindoles. The basic amine moiety hydrogen-bonds with acidic silanols (
Protocol: Differential pH Extraction Target: Removal of neutral organic impurities and protection of the indole ring from oxidation.
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to reduce emulsion formation.
-
Acid Extraction (Target pH 2-3):
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard organic layer.
-
Basification (Target pH 10-12):
-
Cool the aqueous layer to 0°C (ice bath) to prevent polymerization.
-
Slowly add 25% NaOH or NH₄OH until pH > 10.
-
Observation: The solution will cloud as the freebase aminoindole precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer 3x with DCM or EtOAc .
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate). Avoid for very sensitive amines as it is slightly Lewis acidic.
Part 2: Flash Chromatography (Normal Phase Optimization)
The Challenge: Standard silica gel (
Method A: Mobile Phase Modification (Standard Silica)
-
Stationary Phase: Spherical Silica (40-63 µm).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Gradient: 0% to 20% B over 15 Column Volumes (CV).
-
Expert Insight: The added base saturates the silica silanols, allowing the aminoindole to elute as a sharp band. Warning: TEA is difficult to remove; NH₄OH is volatile but can cause pressure buildup.
Method B: Amine-Functionalized Silica (Recommended) [6]
-
Stationary Phase: Amino (
) bonded silica.[1][7] -
Mechanism: The surface is already basic, repelling the amine analyte and preventing tailing without mobile phase additives.
-
Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (no additives needed).
-
Advantage: Protects acid-sensitive indoles from degradation on bare silica.
Part 3: High-Performance Liquid Chromatography (HPLC)
For final polishing or isolation of highly polar derivatives (LogP < 1), Reversed-Phase (RP) or HILIC is required.
Decision Matrix: Choosing the Mode
Caption: Workflow for selecting HPLC mode based on analyte polarity. High pH RP-HPLC is preferred for standard tryptamines; HILIC is essential for highly polar metabolites.
Protocol A: High pH Reversed-Phase (The "Hybrid" Approach)
Standard acidic RP-HPLC (TFA/Water) often yields poor loading capacity for bases. High pH suppresses the protonation of the amine (
-
Column: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable). Do not use standard silica-based C18 above pH 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
), pH 10. -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B.
-
Benefit: Excellent peak shape, high loading capacity, and volatile buffer (MS compatible).
Protocol B: HILIC (Hydrophilic Interaction)
For aminoindoles that elute in the void volume of C18 (e.g., glucuronides, N-oxides).
-
Column: TSKgel Amide-80 or BEH Amide.
-
Mobile Phase A: ACN (Weak solvent in HILIC).[3]
-
Mobile Phase B: 10 mM Ammonium Acetate, pH 5.8 (Strong solvent).
-
Gradient: 95% A to 60% A (Inverse gradient).
-
Mechanism: Water layer forms on the polar stationary phase; analytes partition into this layer.
Part 4: Crystallization (Salt Formation)
Oils are common with aminoindoles. Converting the freebase to a salt is the most reliable method for long-term stability and high purity.
Table 1: Salt Selection Guide for Aminoindoles
| Salt Type | Reagent | Solvent System | Characteristics |
| Fumarate | Fumaric Acid (0.5 eq for bis, 1.0 eq for mono) | Acetone or IPA | Best for Storage. Non-hygroscopic, forms stable crystalline solids. |
| Benzoate | Benzoic Acid (1.0 eq) | Toluene/Hexane | Good for lipophilic indoles. Often precipitates immediately. |
| Hydrochloride | HCl in Dioxane/Ether | Et2O/EtOH | Caution. Often hygroscopic. Excess acid can degrade the indole ring (purple discoloration). |
| Tartrate | L-Tartaric Acid | MeOH/EtOH | Useful for chiral resolution if the amine is chiral. |
Protocol: Fumarate Salt Formation
-
Dissolve 1.0 g of aminoindole freebase in 10 mL Acetone (or IPA).
-
Separately dissolve 1.0 equivalent of Fumaric Acid in hot Acetone/MeOH.
-
Add acid solution dropwise to the amine solution with stirring.
-
Observation: White precipitate should form. If oiling occurs, scratch the glass or add a seed crystal.
-
Cool to 4°C for 4 hours. Filter and wash with cold acetone.
References
-
Teledyne ISCO. (2023). Purification of Amine Compounds using RediSep® Amine Columns. Application Note AN87. [Link]
-
Waters Corporation. (2021). Strategies for the Separation of Polar Basic Compounds. Application Note 720001137EN. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417. [Link]
-
Biotage. (2020). Flash Chromatography of Basic Amines: A Guide to Mobile Phase Selection. The Flash Purification Blog. [Link]
-
Agilent Technologies. (2019).[8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1188EN. [Link]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
Application Note: Recommended Practices for the Storage and Handling of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide Solutions
Abstract
This document provides a comprehensive guide to the best practices for the preparation, storage, and stability assessment of solutions of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide. Due to the absence of specific public data for this compound, the recommendations herein are derived from an expert analysis of its core chemical structures—a 6-aminoindole moiety and an N-methylacetamide side chain. This application note details potential degradation pathways and provides validated protocols for preparing stock and working solutions, along with a systematic workflow for researchers to empirically determine the compound's stability under their specific experimental conditions. Adherence to these guidelines is critical for ensuring the integrity, potency, and reproducibility of experimental results.
Introduction: A First-Principles Approach to Stability
This compound is a novel small molecule with potential applications in various research fields. The reliability and reproducibility of data generated using this compound are directly dependent on its chemical stability in solution. Degradation of the parent molecule can lead to a decrease in its effective concentration and the potential formation of confounding artifacts, ultimately compromising experimental outcomes.
This guide is structured to provide researchers with the foundational knowledge and practical tools to manage solutions of this compound effectively. By understanding the chemical liabilities of the indole and acetamide functional groups, scientists can proactively mitigate degradation and establish a robust, self-validating system for handling this valuable research tool.
Chemical Profile and Postulated Stability Liabilities
The structure of this compound contains two key functional groups that dictate its stability profile:
-
6-Aminoindole Ring: The indole core, particularly when substituted with an electron-donating amino group, is susceptible to oxidation.[1][2][3] Atmospheric oxygen, light, and trace metal ions can catalyze the formation of various oxidized species, such as indoxyls and isatins, leading to colored solutions and loss of compound integrity.[3][4][5]
-
N-methylacetamide Side Chain: The acetamide linkage is generally stable but can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This would cleave the side chain, yielding 6-amino-1H-indol-1-yl-acetic acid and methylamine.
Based on this analysis, the primary degradation pathway of concern is oxidation of the indole ring. Hydrolysis is a secondary, but still plausible, concern in aqueous solutions outside a neutral pH range.
Postulated Degradation Pathways
The following diagram illustrates the most likely degradation pathways for the compound based on fundamental chemical principles.
Caption: Postulated degradation pathways for this compound.
Solution Preparation Protocols
Meticulous preparation of solutions is the first line of defense against compound degradation.[6][7] The following protocols are designed to minimize initial stress on the molecule.
Protocol 3.1: Preparation of High-Concentration Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to its high solvating capacity and aprotic nature, which prevents hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.02% water)
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined screw caps
-
Volumetric flasks (Class A)[7]
-
Argon or Nitrogen gas source
Procedure:
-
Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound and transfer it to a volumetric flask.
-
Dissolution: Add approximately 80% of the final volume of anhydrous DMSO. Cap the flask and mix by gentle swirling or vortexing. If necessary, sonicate in a room temperature water bath for 2-5 minutes to ensure complete dissolution.
-
Volume Adjustment: Once fully dissolved, carefully add anhydrous DMSO to the calibration mark of the volumetric flask.
-
Inert Atmosphere: Gently flush the headspace of the vial with dry argon or nitrogen gas before sealing tightly with the PTFE-lined cap. This displaces oxygen and minimizes oxidative degradation.[8][9]
-
Labeling & Aliquoting: Clearly label the stock solution with the compound name, exact concentration, date, and solvent. To avoid repeated freeze-thaw cycles, which can degrade compounds, aliquot the stock solution into smaller, single-use volumes in amber vials.[8][10]
Protocol 3.2: Preparation of Aqueous Working Solutions
Critical Consideration: When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is compatible with the assay system (typically <0.5%). Rapidly adding a DMSO stock to an aqueous buffer can cause the compound to precipitate.
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, HEPES) and adjust the pH to the desired value (a slightly acidic to neutral pH of 6.0-7.4 is recommended as a starting point).
-
Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer while vortexing the buffer. Do not add the buffer to the DMSO stock. This ensures rapid mixing and minimizes precipitation.
-
Final Concentration: Ensure the final concentration of the compound in the working solution is appropriate for the intended application.
-
Immediate Use: Aqueous working solutions are significantly less stable than DMSO stocks. They should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions.
Recommended Storage and Handling Conditions
Proper storage is paramount for preserving the long-term integrity of the compound.[11][12][13]
| Solution Type | Storage Temperature | Container | Light Protection | Duration | Key Considerations |
| Solid Compound | -20°C | Tightly sealed vial | Protect from light | Long-term (>1 year) | Store under inert gas if possible; equilibrate to RT before opening. |
| DMSO Stock | -20°C or -80°C | Amber glass vials (PTFE-lined cap) | Mandatory | Long-term (6-12 months) | Aliquot to avoid >5 freeze-thaw cycles. Store under inert gas.[8][9] |
| Aqueous Working | Room Temperature or 2-8°C | Polypropylene tubes | Mandatory | < 8 hours | Prepare fresh daily. Discard any unused solution. |
Protocol for In-House Stability Assessment
To ensure the highest level of data integrity, each laboratory should perform a stability study under its specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose as it can separate and quantify the parent compound from its degradants.[14][15][16]
Workflow for Stability Determination
Caption: Experimental workflow for determining solution stability via HPLC.
Protocol 5.1: HPLC-Based Stability Study
Objective: To quantify the degradation of this compound over time in an aqueous working solution.
Methodology:
-
System Setup: Use a reverse-phase HPLC system with UV detection (a photodiode array [PDA] detector is ideal for observing the spectra of new peaks). A C18 column is a common starting point.[15][17]
-
Sample Preparation: Prepare a fresh aqueous working solution at a typical experimental concentration (e.g., 10 µM in PBS with 0.1% DMSO).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject the solution onto the HPLC system. Record the chromatogram, the retention time of the parent compound, and its peak area.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., on the benchtop at room temperature, protected from light).
-
Time-Point Analysis: Inject samples at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Observe the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
Define an acceptable stability limit for your experiments (e.g., not more than 5% degradation). This will determine the maximum time your working solutions can be considered valid.
-
Summary and Conclusion
The chemical integrity of this compound is critical for its successful use in research. While this compound is presumed to be primarily susceptible to oxidation, adherence to the protocols outlined in this note—including the use of anhydrous DMSO for stock solutions, protection from light, storage at low temperatures, and preparation of fresh aqueous working solutions—will significantly mitigate degradation risks. Most importantly, implementing a simple, in-house HPLC-based stability study provides a definitive, self-validating system to ensure the quality and reliability of your experimental data.
References
-
Title: Microbial Degradation of Indole and Its Derivatives Source: SciSpace by Typeset URL: [Link]
-
Title: Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: PMC - NIH URL: [Link]
-
Title: New pathway for the biodegradation of indole in Aspergillus niger Source: Semantic Scholar URL: [Link]
-
Title: What are the biological degradation pathways of 98% Indole? Source: Jinjing Chemical Blog URL: [Link]
-
Title: Degradation of substituted indoles by an indole-degrading methanogenic consortium Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]
-
Title: Studies on repository compound stability in DMSO under various conditions Source: PubMed URL: [Link]
-
Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: Semantic Scholar URL: [Link]
-
Title: Best Practices For Stock Solutions Source: FasterCapital URL: [Link]
-
Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: ResearchGate URL: [Link]
-
Title: Stock Solutions 101: Everything You Need to Know Source: G-Biosciences URL: [Link]
-
Title: N-Methylacetamide Safety Data Sheet Source: HPC Standards URL: [Link]
-
Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]
-
Title: How to Make Accurate Stock Solutions Source: Bitesize Bio URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Core components of analytical method validation for small molecules-an overview Source: Semantic Scholar URL: [Link]
-
Title: Stability Indicating HPLC Method Development – A Review Source: IJTSRD URL: [Link]
-
Title: Stability of screening compounds in wet DMSO Source: PubMed URL: [Link]
-
Title: High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development Source: Journal of Molecular and Organic Chemistry URL: [Link]
-
Title: Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) Source: LCGC International URL: [Link]
-
Title: Best Practice Guide for Solution Preparation Source: PharmaeliX URL: [Link]
-
Title: Solutions and dilutions: working with stock solutions Source: Rice University URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. fastercapital.com [fastercapital.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. hpc-standards.com [hpc-standards.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sepscience.com [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Welcome to the technical support center for the synthesis of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important indole derivative. By understanding the causality behind experimental choices, you can better navigate the challenges of this multi-step synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds in two key stages: N-alkylation of 6-aminoindole followed by amidation. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: N-Alkylation of 6-Aminoindole
The first step, the N-alkylation of 6-aminoindole with an acetic acid surrogate (commonly an alpha-halo ester like ethyl 2-bromoacetate), is often the most challenging. The primary difficulties lie in achieving selective N-alkylation over C-alkylation and preventing unwanted side reactions involving the amino group.
Q1: My N-alkylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the N-alkylation of indoles are frequently due to a combination of factors including incomplete reaction, side reactions, and degradation of starting materials. The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1]
To improve your yield, consider the following:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for regioselectivity. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to deprotonate the indole nitrogen, favoring N-alkylation.[1] However, incomplete deprotonation can lead to competing C3-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Protecting the Amino Group: The free amino group on the indole ring can also react with the alkylating agent. To prevent this, consider using a suitable protecting group for the amine. Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[3][4] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
Q2: I am observing significant C3-alkylation as a side product. How can I enhance N-alkylation selectivity?
A2: Achieving high N-selectivity is a known challenge in indole chemistry due to the inherent nucleophilicity of the C3 position.[5][6] Here are some strategies to favor N-alkylation:
-
Steric Hindrance: Introducing a bulky substituent at the C2 or C7 position of the indole can sterically hinder the C3 position, thereby promoting N-alkylation.[7]
-
Reaction Conditions Optimization: As mentioned previously, the careful selection of base and solvent is crucial. Using a strong base to ensure complete deprotonation of the indole nitrogen is a key strategy.[1][2] Some protocols have found success with potassium hydroxide (KOH) in acetone.[8][9]
-
Alternative Alkylating Agents: While ethyl 2-bromoacetate is common, exploring other alkylating agents with different leaving groups or steric properties might alter the regioselectivity.
Caption: Competing N-alkylation and C3-alkylation pathways.
Q3: Should I protect the 6-amino group before N-alkylation? If so, what protecting group do you recommend?
A3: Yes, protecting the 6-amino group is highly recommended to prevent N,N-dialkylation and other side reactions. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): This is a common choice as it is stable to the basic conditions often used for N-alkylation and can be readily removed under acidic conditions (e.g., TFA in DCM) which are typically compatible with the indole nucleus.[3]
-
Fmoc (9-fluorenylmethoxycarbonyl): This group is removed under mild basic conditions (e.g., piperidine in DMF), which might be advantageous depending on the overall synthetic plan.[4]
Table 1: Comparison of Common Nitrogen Protecting Groups
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to base, catalytic hydrogenation |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) | Stable to acid, catalytic hydrogenation |
| Cbz (Z) | Cbz-Cl, base | Catalytic hydrogenation, strong acid | Stable to mild acid and base |
Part B: Amidation of 2-(6-amino-1H-indol-1-yl)acetic acid
The second step involves the formation of an amide bond between the carboxylic acid intermediate and N-methylamine. The primary challenges here are achieving high coupling efficiency and minimizing side reactions, particularly racemization if chiral centers are present.
Q4: My amidation reaction is sluggish and gives a low yield. What are the best coupling reagents for this transformation?
A4: The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable.[10] Therefore, the use of a coupling reagent to activate the carboxylic acid is essential. For the formation of an N-methyl amide, several effective coupling reagents are available:
-
Carbodiimides (DCC, DIC, EDCI): These are widely used activators.[11][12] EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.[11] To minimize racemization, an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is often included.[11][13]
-
Uronium/Aminium Reagents (HATU, HBTU, COMU): These reagents are highly efficient and lead to rapid coupling with minimal side reactions.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for challenging couplings.[11][13] COMU is a safer alternative to HOBt/HOAt-based reagents as it does not contain potentially explosive components.[13]
-
Phosphonium Reagents (PyBOP, PyAOP): These are also very effective, especially for hindered amino acids.[11][13] PyAOP is noted to be particularly effective in coupling N-methyl amino acids.[11]
Table 2: Selection of Common Amide Coupling Reagents
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDCI | Cost-effective, widely used. EDCI has a water-soluble byproduct. |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, low racemization. COMU is a safer option. |
| Phosphonium | PyBOP, PyAOP | Highly effective, good for hindered substrates. |
Q5: What are the optimal reaction conditions for the amidation step?
A5: The optimal conditions will depend on the chosen coupling reagent, but some general guidelines apply:
-
Solvent: Aprotic polar solvents like DMF, DCM, or THF are typically used.
-
Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine) is required to neutralize the ammonium salt formed and to facilitate the reaction.[13]
-
Temperature: Most amide coupling reactions are performed at room temperature, although starting at 0 °C and allowing the reaction to warm to room temperature can help to control exotherms and minimize side reactions.
-
Stoichiometry: It is common to use a slight excess of the amine and coupling reagent relative to the carboxylic acid to drive the reaction to completion.
III. Experimental Protocols
Protocol 1: Optimized N-Alkylation of 6-Aminoindole (with Boc Protection)
Step 1: Boc Protection of 6-Aminoindole
-
Dissolve 6-aminoindole (1.0 eq) in a suitable solvent such as THF or Dioxane.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain Boc-protected 6-aminoindole.
Step 2: N-Alkylation
-
To a solution of Boc-protected 6-aminoindole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromoacetate (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Saponification
-
Dissolve the N-alkylated ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract the carboxylic acid product.
Protocol 2: HATU-Mediated Amidation
-
Dissolve the 2-(6-(tert-butoxycarbonylamino)-1H-indol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of N-methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Boc Deprotection
-
Dissolve the Boc-protected final product in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the final product, often by recrystallization or column chromatography, to obtain this compound.
IV. References
-
Optimization of reaction conditions for N-alkylation of indoles. BenchChem. Available at:
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Available at:
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Publications. Available at:
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at:
-
Coupling Reagents. Aapptec Peptides. Available at:
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Available at:
-
Amide Synthesis. Fisher Scientific. Available at:
-
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. Available at:
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at:
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at:
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Available at:
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Available at:
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at:
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at:
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at:
-
N-alkylation of indole derivatives. Google Patents. Available at:
-
N-alkylation of an indole. YouTube. Available at:
-
Amino Acid-Protecting Groups. SciSpace. Available at:
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03255D [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Amide Synthesis [fishersci.dk]
- 13. bachem.com [bachem.com]
troubleshooting solubility issues of aminoindole acetamides in aqueous buffers
Introduction: The Physicochemical Paradox
Aminoindole acetamides represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, synthetic cannabinoids (e.g., JWH series analogs), and GPCR ligands.[1][2] However, they present a classic formulation paradox: the indole core drives high lipophilicity (LogP > 3.[1][2]5) and strong
This guide moves beyond generic advice to address the specific molecular behaviors of this class, focusing on the "Crash-out" phenomenon during DMSO-to-buffer transfer and pH-dependent solubility shifts.
Module 1: Diagnostic & Physicochemical Profiling
Q1: Why does my compound precipitate immediately upon adding buffer to the DMSO stock?
A: You are likely experiencing the "Kinetic Solubility Cliff." Aminoindole acetamides often exist as "brick dust" solids—high melting point crystals that are stable and hard to dissolve.
-
Dielectric Shock: DMSO has a dielectric constant (
) of ~47; water is ~80.[2][3] When you dilute DMSO <5% (v/v), the solvent power drops exponentially.[2] The hydrophobic indole rings aggregate instantly to minimize water contact.[3] -
Oiling Out vs. Crystallization: Rapid addition of buffer causes supersaturation.[2][3] If the compound is amorphous, it may form oil droplets (emulsion) that are invisible to the naked eye but scatter light in plate readers. If crystalline, it precipitates.[1][2][3]
Diagnostic Step: Perform a Nephelometry Check or a simple UV-Vis absorbance scan at 600 nm (where the compound should not absorb).[3] An OD > 0.05 indicates aggregation/precipitation.[2][3]
Q2: How does the "Amino" group affect my buffer choice?
A: The "amino" functionality (typically a secondary or tertiary amine) acts as a weak base.
-
pKa Context: Most aminoindole side chains have a pKa between 8.0 and 9.5.[2][3]
-
The Trap: At physiological pH (7.4), a significant fraction of the molecules may be uncharged (deprotonated), drastically reducing aqueous solubility.[1]
-
The Fix: Lowering the pH (e.g., to pH 5.0–6.0) protonates the amine, forming a soluble cation.[1][2] However, ensure your biological target (protein/cell) can tolerate this acidity.[1][2]
Module 2: The "Shift" Protocol for Stock Preparation
Q3: My 10 mM DMSO stock freezes. Is this a problem?
A: Yes. Repeated freeze-thaw cycles induce micro-precipitation within the DMSO stock.[3] Moisture from the air (DMSO is hygroscopic) lowers the solubility limit of the stock over time.
Protocol: The Anhydrous Aliquot System
-
Dissolve solid powder in anhydrous DMSO (mass/volume).
-
Sonicate at 37°C for 15 minutes to disrupt crystal lattices.
-
Aliquot into single-use brown glass vials (indoles are light-sensitive).
-
Store at -20°C. Do not refreeze once opened.
Q4: How do I dilute without crashing out?
A: Use the Intermediate Shift Method rather than direct dilution. Direct addition of buffer to high-concentration DMSO creates local "hotspots" of water that force precipitation.[3]
Step-by-Step Protocol:
-
Start: 10 mM DMSO Stock.
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM). These cosolvents bridge the polarity gap.[3]
-
Final: Dilute the Intermediate 1:100 into your Assay Buffer (Result: 10 µM, 1% solvent).
-
Why: The PEG/DMSO mix solvates the indole core while the water is introduced more gradually.
-
Module 3: Advanced Formulation (Excipients)
Q5: Standard buffers failed. What excipients work best for Indoles?
A: Indoles bind non-specifically to plastics and aggregate.[2][3] You need "molecular shields."[2][3]
| Excipient Class | Recommended Reagent | Concentration | Mechanism of Action |
| Cyclodextrins | HP- | 5–20% (w/v) | Encapsulates the hydrophobic indole ring in a toroid, exposing the hydrophilic exterior to water.[2][3] Gold standard for indoles. |
| Surfactants | Tween 80 (Polysorbate) | 0.01–0.1% | Prevents aggregation by lowering surface tension.[2][3] Essential for preventing "oiling out."[2][3] |
| Co-solvents | Ethanol / PEG-400 | Up to 5% | Increases bulk solvent capacity for lipophiles.[2][3] |
| Carrier Proteins | BSA (Bovine Serum Albumin) | 0.1% | Acts as a "sink" for hydrophobic drugs, mimicking plasma transport.[1][2] Warning: Reduces free fraction.[2][3] |
Critical Note on Cyclodextrins:
For aminoindole acetamides, Hydroxypropyl-
Visual Troubleshooting Workflow
The following decision tree outlines the logical path for stabilizing aminoindole acetamides in assay buffers.
Caption: Logical workflow for diagnosing and correcting solubility failures in aminoindole acetamide formulations.
Module 4: Experimental Validation Protocols
Protocol A: Kinetic Solubility Assay (High Throughput)
Validates if the compound stays in solution during the assay timeframe.
-
Preparation: Prepare a 20 mM stock of the aminoindole acetamide in DMSO.
-
Spiking: Add 2 µL of stock to 198 µL of the desired assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. (Final: 200 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at RT.
-
Filtration: Filter half the volume using a 0.45 µm PVDF filter plate.
-
Quantification: Measure UV Absorbance (280 nm or 320 nm) of the Filtrate vs. the Unfiltered sample.
-
Calculation:
[2]
Protocol B: Cyclodextrin Complexation
For compounds failing Protocol A.
-
Prepare 20% (w/v) HP-
-CD in water.[2][3] -
Dilute this stock to make buffers containing 0%, 5%, 10%, and 20% CD.
-
Spike compound (from DMSO stock) into these buffers.
-
Measure solubility via Protocol A.
-
Plot Solubility vs. [CD] concentration to determine the binding constant (
).[3]
References & Authority
-
Cayman Chemical. Indole-3-acetamide Product Information & Solubility Data. (Accessed 2024).[2][3][4] Link
-
Lipinski, C. A. (2000).[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[3][5] Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility).
-
PubChem. Compound Summary: Indole-3-acetamide (CID 397).[2][3] National Library of Medicine.[3] Link
-
Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Authoritative guide on using CDs for hydrophobic indoles).
-
Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[2][3] (Definitive source on pKa and pH-dependent solubility).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
optimizing base selection for indole N1-alkylation (NaH vs K2CO3)
Technical Support Center: Indole N1-Alkylation Optimization Guide
Case ID: IND-ALK-001 Subject: Optimizing Base Selection (NaH vs. K₂CO₃) & Troubleshooting Regioselectivity Status: Active Support Tier: Senior Application Scientist
Introduction: The Indolyl Anion Challenge
Welcome to the technical support hub for indole functionalization. The core challenge in indole alkylation is the ambident nucleophilicity of the indolyl anion. Upon deprotonation (pKa ~16 in DMSO), the anion resonates between the nitrogen (N1) and the C3 position.
-
N1-Alkylation is kinetically favored under conditions that maximize charge density on the nitrogen (dissociated ion pairs).
-
C3-Alkylation is thermodynamically favored or observed with "soft" electrophiles and tight ion pairing.[1]
This guide provides the decision logic and protocols to ensure N1-selectivity using Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
Module 1: Base Selection Decision Matrix
Do not default to NaH simply because it is "standard." Use this matrix to select the optimal base for your specific substrate.[1]
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Mechanism | Irreversible deprotonation (Kinetic control).[1] | Equilibrium deprotonation (Thermodynamic control).[1] |
| Reaction Speed | Rapid (< 1 hour).[1] | Slow (Hours to Overnight).[1][2] |
| Moisture Sensitivity | High: Requires anhydrous solvents (DMF/THF).[1] | Moderate: Tolerates trace moisture; often used with MeCN/Acetone.[1] |
| Substrate Tolerance | Low: Incompatible with esters, base-sensitive protecting groups (Fmoc).[1] | High: Compatible with esters, nitriles, and labile groups.[1] |
| Regioselectivity (N1) | Excellent in polar aprotic solvents (DMF).[1] | Good, but requires high dielectric constant solvents or Phase Transfer Catalysts (PTC).[1] |
| Scale-Up Suitability | Difficult (H₂ gas evolution, exotherm).[1] | Excellent (Safe, solid handling). |
Visual Workflow: Base Selection Logic
Figure 1: Decision tree for selecting the appropriate base based on substrate stability and scale.
Module 2: Validated Experimental Protocols
Protocol A: The "Brute Force" Method (NaH)
Best for: Unreactive electrophiles, simple substrates, rapid synthesis.[1]
Reagents:
-
Indole substrate (1.0 equiv)[3]
-
NaH (60% dispersion in mineral oil) (1.2 equiv)
-
Electrophile (1.1–1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil if the oil interferes with purification. Decant hexanes carefully.[1]
-
Solvation: Suspend NaH in anhydrous DMF. Cool to 0°C (ice bath).
-
Deprotonation: Add the indole substrate (dissolved in minimal DMF) dropwise.[1]
-
Alkylation: Add the electrophile dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (usually complete in 1–3 hours).[1]
-
Quench: Carefully add saturated NH₄Cl solution (H₂ evolution risk).[1] Extract with EtOAc.[1]
Critical Mechanism Note: In DMF, NaH forms a "loose ion pair" (Indole⁻ || Na⁺).[1] The solvent separates the cation, leaving the N1 "naked" and highly nucleophilic, favoring N-alkylation over C-alkylation [1].[1]
Protocol B: The "Mild & Scalable" Method (K₂CO₃)
Best for: Acid/Base sensitive substrates, large scale, avoiding H₂ gas.[1]
Reagents:
-
Indole substrate (1.0 equiv)[3]
-
K₂CO₃ (anhydrous, milled) (2.0–3.0 equiv)
-
Electrophile (1.2 equiv)
-
Solvent: DMF, Acetonitrile (MeCN), or Acetone.[1]
-
Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) – Highly Recommended.
Step-by-Step:
-
Base Activation: Grind K₂CO₃ to a fine powder using a mortar and pestle.[1] Surface area is the rate-limiting factor.[1]
-
Mixing: Combine Indole, K₂CO₃, and the solvent in a flask.
-
Additive: Add TBAI (Phase Transfer Catalyst). This helps shuttle the carbonate anion or solubilize the indolyl anion in less polar solvents like Acetone.
-
Alkylation: Add the electrophile.
-
Reaction:
-
Reactive Electrophiles (Benzyl/Allyl halides): Stir at RT (12–24 hours).[1]
-
Unreactive Electrophiles: Heat to 60–80°C (DMF/MeCN).
-
-
Workup: Filter off the solid salts. Concentrate the filtrate.
Module 3: Troubleshooting & FAQs
Q1: I am observing significant C3-alkylation (C-alkylation). How do I fix this?
-
Diagnosis: This is often due to "Soft-Soft" interactions or tight ion pairing.[1] The C3 position is softer than N1.[1]
-
Solution 1 (Solvent Switch): If using THF, switch to DMF or DMSO.[1] Polar aprotic solvents solvate the metal cation (Na⁺/K⁺), leaving the harder N1 anion free to react [2].
-
Solution 2 (Leaving Group): Switch from an Iodide (soft) to a Tosylate or Mesylate (hard). Hard electrophiles prefer the hard N1 center (HSAB Theory).
-
Solution 3 (Crown Ethers): If using K₂CO₃, add 18-Crown-6 .[1] This sequesters the K⁺ ion, breaking the ion pair and drastically increasing N1 selectivity.
Q2: The reaction stalls at 50% conversion using NaH.
-
Diagnosis: Moisture contamination.[1] NaH reacts with water to form NaOH, which is not strong enough to fully deprotonate indole (pKa ~16) irreversibly in the presence of water.
-
Fix: Ensure DMF is anhydrous (stored over molecular sieves). Increase NaH to 1.5 equiv.
Q3: My substrate decomposes with NaH. Can I use a stronger base than K₂CO₃ but milder than NaH?
-
Recommendation: Use Cesium Carbonate (Cs₂CO₃) in DMF or MeCN.[1]
-
The "Cesium Effect": Cesium is a large, diffuse cation (soft).[1] It forms very loose ion pairs with the indolyl anion, often providing higher solubility and reactivity than Potassium, without the harsh basicity of Hydride [3].[1]
Visual Mechanism: Regioselectivity Pathways
Figure 2: Mechanistic divergence of the indolyl anion. Solvent polarity and cation size dictate the ratio of Path A vs. Path B.
References
-
Rubinstein, M. et al. (2019).[1] Practical Guidelines for the N-Alkylation of Indoles. Journal of Organic Chemistry. [Link]
-
Sundberg, R. J. (1996).[1] Indoles: Best Synthetic Methods. Academic Press.[1][4] [Link]
-
Flessner, T. & Doye, S. (1999).[1] Cesium Carbonate Promoted N-Alkylation of Indoles. Journal of Praktische Chemie. [Link]
-
Organic Syntheses. (1974).[1] N-Alkylation of Indole using NaH/HMPA (Modern adaptation uses DMF). Org. Synth. 1974, 54,[1] 58. [Link]
Sources
- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Oxidation of 6-Amino Groups During Workup
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Re: A Practical Guide to Preventing and Troubleshooting Oxidation of 6-Amino Groups
Welcome to our dedicated technical support guide on a persistent challenge in organic synthesis: the oxidation of the 6-amino group, particularly in heterocyclic systems like purines. This guide is structured to provide immediate, actionable answers to common problems, followed by in-depth protocols and mechanistic explanations to empower you to design robust workup procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Question: Why is the 6-amino group on my purine-like molecule so susceptible to oxidation?
Answer: The 6-amino group in purine systems is part of an electron-rich aromatic system. The nitrogen lone pair is delocalized into the ring, increasing the electron density and making the molecule susceptible to oxidative processes.[1][2] This is particularly true under conditions that can generate reactive oxygen species (ROS), such as exposure to atmospheric oxygen during a lengthy workup, the presence of trace metal impurities, or elevated temperatures.[3][4] The oxidation can lead to the formation of N-oxides, nitroso derivatives, or other degradation products, compromising the integrity and purity of your target compound.[5]
Question: What are the common visual signs of oxidation during my workup?
Answer: The most frequent indicators are unwelcome color changes. If your reaction mixture or organic extracts begin to turn yellow, pink, brown, or even black during aqueous washes, extraction, or concentration, it is a strong sign that oxidative degradation is occurring. Pure aminopurine derivatives are often white or off-white crystalline solids; significant deviation from this suggests the presence of chromophoric, oxidized impurities.
Question: I suspect my compound is oxidizing. What are the immediate steps I should take?
Answer:
-
Minimize Air Exposure: Immediately switch to working under an inert atmosphere (Nitrogen or Argon) if you are not already.
-
Cool Down: Perform all subsequent steps (washes, extractions) in an ice bath to slow down the degradation rate.
-
Use Degassed Solvents: If possible, use solvents that have been degassed to remove dissolved oxygen.
-
Add an Antioxidant: Introduce a reducing agent or radical scavenger to the workup. A common choice is a freshly prepared, dilute aqueous solution of sodium sulfite or ascorbic acid.[6][7]
-
Work Quickly: Expedite the remaining workup and purification steps. Prolonged exposure to even trace amounts of oxygen can be detrimental.
Question: Can I reverse the oxidation once it has occurred?
Answer: Generally, reversing the oxidation of the 6-amino group to recover your desired product is not practical during a standard workup. The oxidation products are typically stable, and reversing the process would require specific, and often harsh, reducing conditions that could affect other functional groups on your molecule. The focus must be on prevention rather than reversal. Purification via chromatography is the most viable strategy to separate the desired compound from its oxidized impurities.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to diagnosing and solving oxidation issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellow/Brown/Pink) during aqueous workup. | 1. Dissolved oxygen in workup solvents (water, brine, etc.).2. Prolonged exposure to atmospheric oxygen.3. Presence of catalytic metal impurities. | 1. Degas all aqueous solutions before use by sparging with N₂ or Ar for 15-30 minutes.[8][9]2. Perform the entire workup under a positive pressure of an inert gas .[10][11]3. Add a chelating agent like EDTA (1-5 mol%) to the reaction quench to sequester metal ions.[4]4. Add a reducing agent like sodium thiosulfate, sodium sulfite, or ascorbic acid (a freshly prepared 5-10% w/v aqueous solution) as the initial wash step.[12][13] |
| Low yield of isolated product with a "tarry" or intractable crude residue. | Severe, uncontrolled oxidation leading to polymerization or complex degradation pathways. | 1. Strictly enforce inert atmosphere conditions from the start of the reaction through to the end of the workup.[14][15]2. Quench the reaction directly into a degassed antioxidant solution. 3. Re-evaluate the reaction conditions; excessive heat or prolonged reaction times can generate radical initiators.[16] |
| TLC shows a new, more polar spot; LC-MS reveals unexpected higher mass peaks. | Formation of specific oxidation byproducts, such as N-oxides (M+16) or dimers. | 1. Co-spot your crude material with a sample from an earlier time point on TLC to confirm when the byproduct appears.2. Acquire an LC-MS of the crude reaction mixture before workup to determine if oxidation is happening during the reaction or the workup.[17][18]3. If oxidation occurs during workup, implement the solutions for discoloration. If it occurs during the reaction, ensure the reaction itself is run under a rigorously inert atmosphere with degassed solvents.[8] |
Part 3: In-Depth Protocols & Methodologies
Protocol 1: Workup Under an Inert Atmosphere (Schlenk/Balloon Technique)
This protocol is essential for minimizing contact with atmospheric oxygen.
Objective: To perform an aqueous extraction of an air-sensitive compound.
Materials:
-
Round-bottom flask with crude reaction mixture
-
Separatory funnel with a gas inlet sidearm
-
Degassed solvents (organic extraction solvent, deionized water, brine)
-
Inert gas source (Nitrogen or Argon) with balloon or Schlenk line[11][19]
-
Syringes and cannulas
Procedure:
-
System Purge: Flame-dry the separatory funnel under vacuum and backfill with inert gas. Repeat this cycle three times.[11]
-
Transfer of Mixture: Under a positive flow of inert gas, transfer the crude reaction mixture into the separatory funnel via a cannula.
-
Solvent Addition: Add the degassed organic and aqueous solvents to the separatory funnel using a syringe or cannula.
-
Extraction: Stopper the funnel, remove it from the inert gas source, and shake gently to mix, venting frequently. Note: Venting will introduce some air, so minimize this as much as possible or perform the entire operation in a glovebox for maximum protection.
-
Separation: Return the funnel to the stand and allow the layers to separate.
-
Layer Removal: Under positive inert gas pressure, drain the lower layer. Transfer the desired organic layer to a similarly purged round-bottom flask via cannula for drying and concentration.
Protocol 2: Quenching and Workup with Antioxidant Additives
This protocol uses chemical scavengers to neutralize oxidants.
Objective: To protect the 6-amino group during a standard benchtop workup.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Antioxidant solution: Freshly prepared 10% (w/v) aqueous sodium sulfite or 10% (w/v) aqueous ascorbic acid.[6][20]
-
Degassed organic and aqueous solvents.
Procedure:
-
Prepare Solutions: Before starting the workup, prepare the antioxidant solution and degas all other solvents by sparging with nitrogen for at least 20 minutes.[21][22]
-
Initial Quench & Wash: Cool the reaction mixture in an ice bath. Transfer it to the separatory funnel and add your organic extraction solvent. Instead of an initial wash with water or brine, perform the first wash with the cold, freshly prepared antioxidant solution.
-
Observe: Agitate the layers. A color change from an undesired tint back to a lighter color is a positive sign.
-
Standard Washes: Discard the antioxidant wash layer. Proceed with subsequent washes (e.g., water, brine) using degassed solutions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using minimal heat.
Protocol 3: Analytical Workflow for Detecting Oxidation
Objective: To identify and quantify potential oxidation byproducts using LC-MS/MS.
Procedure:
-
Sample Preparation: Prepare three samples:
-
Sample A: A small aliquot of the crude reaction mixture, diluted in a suitable solvent (pre-workup).
-
Sample B: A small aliquot of the organic layer after workup and before concentration (post-workup).
-
Sample C: The final, purified compound.
-
-
LC Method: Use a reverse-phase C18 column. A gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar mobile phase (e.g., acetonitrile with 0.1% formic acid) is typically effective.[23][24]
-
MS/MS Detection:
-
In the initial analysis, perform a full scan in positive ion mode to search for the expected mass of your product (M+H)⁺.
-
Search for common oxidation adducts, primarily (M+16+H)⁺, which corresponds to N-oxidation.
-
Use a product ion scan (MS/MS) on the parent mass of your compound and any suspected oxidized byproducts to confirm their structures by fragmentation patterns.
-
-
Data Analysis: Compare the chromatograms of Samples A and B. A significant increase in the peak corresponding to the oxidized product in Sample B confirms that oxidation is occurring during the workup.
Part 4: Visualized Workflows and Mechanisms
Decision-Making Workflow for Troubleshooting Oxidation
This diagram outlines the logical steps a researcher should take when encountering signs of oxidation.
Caption: Decision workflow for diagnosing and mitigating oxidation during workup.
Generalized Mechanism of Amine Oxidation
This diagram illustrates a simplified, conceptual pathway for aerobic oxidation.
Caption: Conceptual pathway for single-electron transfer (SET) aerobic oxidation.
References
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Nikolic, K., et al. (2020). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Retrieved from [Link]
-
Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Berry Group. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]
-
Reddit. (2023). Solvent degassing. r/Chempros. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]
-
Sanna, G., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PMC. Retrieved from [Link]
-
Collins, A. R. (1999). Oxidative DNA damage, antioxidants, and cancer. PubMed. Retrieved from [Link]
-
Duthie, S. J., et al. (1996). Antioxidant supplementation decreases oxidative DNA damage in human lymphocytes. Cancer Research. Retrieved from [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Retrieved from [Link]
-
Hasan, A., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]
-
Kumar, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Retrieved from [Link]
-
Karbaschi, M., et al. (2017). Profiling oxidative DNA damage: Effects of antioxidants. PMC. Retrieved from [Link]
-
Radi, M., et al. (2012). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. Retrieved from [Link]
-
Koshkin, A. A., et al. (2001). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2-amino group on the stability of LNA-RNA duplexes. PMC. Retrieved from [Link]
-
Tian, R., et al. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. eLife. Retrieved from [Link]
-
Peng, Y., et al. (2021). Tracing and elucidating visible-light mediated oxidation and C–H functionalization of amines using mass spectrometry. Chemical Communications. Retrieved from [Link]
-
Varaprasad, C. V. N. S., et al. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. PubMed. Retrieved from [Link]
-
Khan, K., et al. (2024). Probing the synergistic effects of amino compounds in mitigating oxidation in 2D Ti3C2Tx MXene nanosheets in aqueous environments. PMC. Retrieved from [Link]
-
Garrido Frenich, A., et al. (2011). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. Retrieved from [Link]
-
Nagana, G., et al. (2016). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. Retrieved from [Link]
-
Mader, L., et al. (2019). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ResearchGate. Retrieved from [Link]
-
Gataullin, R. R., et al. (2018). Aminopurines: synthesis, modifications, and applications. ResearchGate. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. Retrieved from [Link]
-
dsm-firmenich Health, Nutrition & Care. (2024). How ascorbic acid helps mitigate nitrosamine risk in drug products. Retrieved from [Link]
-
Al-dujaili, A. H., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]
-
Gauthier, J. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Retrieved from [Link]
-
Vorobjev, Y. N., et al. (2018). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. MDPI. Retrieved from [Link]
-
Markkanen, E., et al. (2015). Regulation of oxidative DNA damage repair The adenine: 8-oxo-guanine problem. ResearchGate. Retrieved from [Link]
-
Rochelle, G. T. (n.d.). Amine Oxidation in Carbon Dioxide Capture by Aqueous Scrubbing. University Blog Service. Retrieved from [Link]
-
Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Retrieved from [Link]
-
Tannenbaum, S. R., et al. (1991). Inhibition of nitrosamine formation by ascorbic acid. PubMed. Retrieved from [Link]
-
Feyaerts, A. F., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC. Retrieved from [Link]
-
Wang, F., et al. (2024). Influence of Stabilizers on the Performance of Au/TiO2 Catalysts for CO Oxidation. ACS Publications. Retrieved from [Link]
-
Mader, L., et al. (2019). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ResearchGate. Retrieved from [Link]
-
Maskaeva, L. N., et al. (2020). Effect of “Sodium Sulfite–Ascorbic Acid” Complex Antioxidant Additive on the Composition, Structure and Semiconducting Properties of PbSe Film. ResearchGate. Retrieved from [Link]
-
Tipping, A. J., & McPherson, M. J. (1995). Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine. PubMed. Retrieved from [Link]
Sources
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sites.utexas.edu [sites.utexas.edu]
- 7. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. dsm-firmenich.com [dsm-firmenich.com]
- 13. researchgate.net [researchgate.net]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Tracing and elucidating visible-light mediated oxidation and C–H functionalization of amines using mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 22. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 23. scispace.com [scispace.com]
- 24. agilent.com [agilent.com]
removing unreacted 6-aminoindole starting material from product
Case ID: PUR-IND-06
Status: Active Troubleshooting
Topic: Purification Strategies for 6-Aminoindole Contaminants
Executive Summary
6-Aminoindole (CAS: 5318-27-4) is a versatile but challenging building block. Its electron-rich nature makes it prone to oxidative degradation (forming dark "tars"), while its amphoteric properties (weakly acidic NH, basic
This guide provides a hierarchical troubleshooting approach to remove unreacted 6-aminoindole from your reaction mixture. The strategies below are ranked from high-throughput/low-cost to high-precision/high-cost .
Visual Decision Matrix
Before selecting a protocol, determine the chemical nature of your product .
Figure 1: Decision tree for selecting the optimal purification method based on product basicity and scale.
Method A: Acid-Base Extraction (The "Partition" Strategy)
Best For: Neutral products (Amides, Ureas, Sulfonamides).
Mechanism: 6-Aminoindole has a
Critical Warning
Indoles are acid-sensitive. Strong mineral acids (conc. HCl) can initiate dimerization or polymerization of the indole ring. We recommend Citric Acid as a gentler alternative.
Protocol
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with indole salts.
-
The Wash:
-
Wash the organic phase 2x with 10% (w/v) Aqueous Citric Acid .
-
Troubleshooting: If the layers do not separate quickly, add a small amount of saturated NaCl (Brine) to break the emulsion.
-
-
Verification: Check the TLC of the organic layer.[1][2] The spot corresponding to 6-aminoindole (usually fluorescent blue/brown under UV) should disappear.
-
Final Wash: Wash the organic layer 1x with Saturated
(to remove residual acid) and 1x with Brine. -
Dry & Concentrate: Dry over
and concentrate.
Method B: Chemoselective Scavenging (The "Clean" Strategy)
Best For: Basic products (where acid wash fails) or high-throughput parallel synthesis. Mechanism: Use a solid-supported electrophile to covalently bond with the nucleophilic amine of 6-aminoindole. The impurity is filtered off with the resin.
Recommended Resins
| Resin Type | Functionality | Mechanism | Loading |
| PS-NCO | Isocyanate | Forms urea with 1°/2° amines | ~1.5 mmol/g |
| PS-CHO | Benzaldehyde | Forms imine (Schiff base) | ~1.2 mmol/g |
Protocol
-
Stoichiometry: Calculate the excess moles of 6-aminoindole (based on TLC or LCMS estimate). Use 3-4 equivalents of resin relative to the impurity.
-
Solvent System: Dissolve crude in DCM or THF . (Avoid MeOH or protic solvents if using PS-NCO, as they slow the kinetics).
-
Incubation: Add the resin and shake gently at room temperature for 4–16 hours .
-
Tip: Adding a catalytic amount of Acetic Acid can accelerate imine formation if using PS-CHO.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad. The 6-aminoindole remains trapped on the solid support.
-
Rinse: Rinse the resin cake with DCM to recover any adsorbed product.
Method C: Chromatographic Optimization
Best For: Difficult separations where extraction/scavenging is not viable.
The Issue: 6-Aminoindole possesses a primary amine.[3] On standard silica gel, the acidic silanols (
Solution 1: Mobile Phase Modifiers
Deactivate the silica surface by adding a competing base to your eluent.[2]
-
Modifier: 1% Triethylamine (TEA) or 1%
. -
Protocol: Pre-flush the column with the modifier-containing solvent before loading your sample. This ensures the entire silica bed is neutralized.
Solution 2: Amine-Functionalized Silica (KP-NH)
Use "NH-Silica" cartridges (e.g., Biotage KP-NH or similar).
-
Why: The surface is already functionalized with propyl-amine groups.
-
Result: The surface is basic, preventing the 6-aminoindole from interacting with silanols. It will elute as a sharp, symmetrical peak.
Method D: Derivatization (The "Shift" Strategy)
Best For: Large-scale removal when the product and impurity have identical
Protocol (Acetylation)
Assumption: Your product does not have a nucleophilic amine.
-
Add 1.5 eq of Acetic Anhydride (relative to the impurity) and 2.0 eq Pyridine to the reaction mixture.
-
Stir for 30 minutes.
-
The 6-aminoindole converts to N-(1H-indol-6-yl)acetamide .
-
Result: This acetamide is significantly less polar (higher
on silica) and no longer basic, allowing for easy chromatographic separation from your basic product.
Frequently Asked Questions (FAQ)
Q: My crude mixture turned dark black/purple. Did my product decompose? A: Likely not. 6-Aminoindole is highly susceptible to oxidative polymerization in air, forming dark "melanin-like" pigments. This color is intense even at trace concentrations. If your LCMS shows the product mass is intact, proceed with Method A or C . The dark color usually stays on the baseline of a silica column.
Q: Can I use HCl to form the salt and precipitate it out? A: While 6-aminoindole hydrochloride is solid, it is often hygroscopic and sticky. Attempting to filter it directly from an organic solvent usually traps a significant amount of product in the filter cake. Liquid-liquid extraction (Method A) is superior to precipitation.
Q: I am seeing a "ghost peak" in LCMS that matches the mass of 6-aminoindole + 42.
A: If you used Acetonitrile (ACN) as a reaction solvent or in workup, 6-aminoindole can slowly react with ACN under basic/heated conditions to form amidines, or if Acetic Acid was present, acetamides (
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Biotage. (2023).[4] Strategies for Flash Purification of Ionizable Compounds. Retrieved from [Link]
-
PubChem. (n.d.).[5] Compound Summary for CID 256096: 6-Aminoindole.[6] National Library of Medicine. Retrieved from [Link]
Sources
protecting group strategies for 6-aminoindole during N-alkylation
Technical Support Center: 6-Aminoindole Functionalization Current Status: ● System Operational Ticket Queue: Priority Handling for N-Alkylation Inquiries
Welcome to the Advanced Synthesis Support Module.
User Context: You are attempting N1-alkylation of 6-aminoindole. Core Challenge: Chemoselectivity. The 6-amino group (exocyclic) and the indole nitrogen (N1) possess overlapping reactivity profiles, particularly regarding acidity and nucleophilicity.[1]
This guide bypasses standard textbook advice to address the specific "pKa Trap" inherent to this substrate.
Part 1: The Strategic Architecture (The "Why")
Before selecting a reagent, you must understand the pKa Trap . This is the most common failure point for researchers working with aminoindoles.
| Site | Species | pKa (DMSO) | Reactivity Note |
| Indole N1-H | Neutral | ~21.0 | Requires strong base (NaH, KOtBu) to deprotonate.[1] |
| Aniline N6-H | Neutral | ~30.0 | Poorly acidic; lone pair is nucleophilic. |
| N6-Boc-Aniline | Mono-Protected | ~20.9 | CRITICAL RISK: The carbamate proton is now as acidic as the indole N1. |
| N6-Phthalimide | Fully Protected | N/A | No protons. Sterically bulky. Safe. |
The Diagnosis:
If you use a standard Mono-Boc protection strategy (
The Solution: You must use a strategy that removes the acidic proton from the N6 position entirely.
-
Phthalimide Protection: The Gold Standard for robustness.
-
Bis-Boc Protection: (
) Sterically demanding but electronically neutral.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #402: "I used Boc-protection, but I'm seeing alkylation on the amine side chain."
Diagnosis:
You likely used Mono-Boc protection. As noted in the pKa table above, the N-H of a Boc-aniline is acidic (
Corrective Protocol (The Bis-Boc Adjustment): If you must use Boc (e.g., for later acid deprotection), you need to install two Boc groups.[1]
-
Reagent: Use excess
(3.0 equiv) and DMAP (catalytic). -
Condition: Reflux in THF or MeCN until the mono-Boc converts to bis-Boc.
-
Result: The N6 nitrogen now has no protons (
). It is inert to NaH.
Ticket #405: "My protecting group fell off during N1-alkylation."
Diagnosis: This often happens with Trifluoroacetamide or Fmoc groups under basic alkylation conditions.
-
Fmoc: Instantly cleaved by bases (even weak ones). Unsuitable for NaH/DMF.
-
Trifluoroacetamide: Labile to hydrolysis if the DMF is "wet" (contains water) and hydroxide is generated.
Solution: Switch to Phthalimide . It is stable to NaH, KOtBu, and alkyl halides.[1] It is only removed by Hydrazine or Ethylenediamine (Ing-Manning conditions).
Ticket #409: "I am getting C3-alkylation instead of N1-alkylation."
Diagnosis: The Indole anion is an ambident nucleophile. N1-alkylation is kinetically favored, but C3-alkylation is thermodynamically possible, especially with "soft" electrophiles (like benzyl bromide) or if the counter-ion allows tight ion-pairing at N1 (blocking it).[1]
Optimization:
-
Solvent: Ensure you are using DMF or DMSO (polar aprotic). These solvents solvate the cation (
), leaving the "naked" and more reactive. -
Temperature: Keep the alkylation at 0°C to RT . Heating promotes C3-alkylation.
-
Base: Use NaH or KOH . Avoid Lithium bases (LiH), as
coordinates tightly to N1, encouraging C3 attack.[1]
Part 3: Master Protocols
Protocol A: The Robust Route (Phthalimide Strategy)
Recommended for valuable substrates requiring harsh alkylation conditions.
Step 1: Protection
-
Dissolve 6-aminoindole (1.0 equiv) in Toluene/DMF (4:1).
-
Add Phthalic Anhydride (1.1 equiv) and
(1.5 equiv). Reflux with a Dean-Stark trap (or molecular sieves) to remove water and close the imide ring. -
Checkpoint: Ensure complete cyclization by TLC (intermediate amic acid is very polar).
Step 2: N1-Alkylation
-
Dissolve N-Phthaloyl-6-aminoindole in anhydrous DMF (0.1 M).
-
Cool to 0°C under Argon.
-
Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min. (Bubbling must cease).
-
Add Alkyl Halide (1.2 equiv) dropwise.
-
Warm to RT and stir for 2–4 h.
-
Quench: Pour into ice water. Filter the precipitate (Phthalimides are often crystalline).
Step 3: Deprotection (Ing-Manning)
-
Dissolve alkylated intermediate in Ethanol .
-
Add Hydrazine Hydrate (3.0 equiv).
-
Reflux for 2 h. A white precipitate (phthalhydrazide) will form.
-
Cool, filter off the solid. Concentrate the filtrate to get your free amine.[2]
Part 4: Visualizing the Decision Matrix
The following diagram illustrates the critical decision pathway to avoid the "Mono-Boc Trap."
Caption: Decision tree highlighting the failure mode of Mono-Boc protection due to pKa interference, versus the success of Phthalimide or Bis-Boc strategies.
References
-
Le, Z. G., et al. (2004).[1][3] "Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles." Synthesis, 2004(2), 208-212.[1][3]
-
BenchChem. (2025).[2][4] "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." BenchChem Technical Library. [1]
-
Kaljurand, I., et al. (2005).[1] "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." Journal of Organic Chemistry, 70(3), 1019–1028.[1] (Establishes pKa of Indole vs Anilines). [1]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Phthalimide stability and cleavage).
Sources
Technical Support Guide: Avoiding Dimerization in Aminoindole Synthesis
Executive Summary & Core Problem
Aminoindoles are notoriously unstable intermediates. Their electron-rich nature makes them prone to rapid oxidative coupling ("pinking" or "tarring") and dimerization during synthesis. This guide addresses the three primary failure modes:
-
Oxidative Homocoupling: Radical-mediated dimerization upon exposure to air (Storage/Workup).
-
Reductive Condensation: Azo/Azoxy dimer formation during nitroindole reduction.
-
Acid-Catalyzed Oligomerization: Electrophilic attack during Fischer indole synthesis or deprotection.
Module A: Preventing Oxidative Dimerization (Storage & Handling)
The Issue: Aminoindoles turn pink, brown, or black upon exposure to air. This is not simple decomposition; it is the formation of radical cations leading to C3-C3 or C2-C3 dimers (biindoles).
Mechanistic Insight
The amino group increases electron density in the pyrrole ring. Oxygen acts as a single-electron oxidant, generating a radical cation. The radical usually localizes at C3, leading to rapid dimerization.
Visualization: The Radical Coupling Pathway
Figure 1: The oxidative pathway (red) leads to tar. Protonation (green) locks the lone pair, preventing radical formation.
Protocol: Immediate Salt Formation
Do not store aminoindoles as free bases. Convert them to salts immediately after extraction.
-
Degas Solvents: Use solvents (MeOH/EtOAc) purged with Argon for 15 mins.
-
Workup: Perform extraction quickly under inert atmosphere if possible.
-
Acidification:
-
Dissolve the crude free base in degassed Et2O or EtOAc.
-
Add 1.1 equiv of 4M HCl in Dioxane dropwise at 0°C.
-
Result: The hydrochloride salt precipitates. Filter under Argon.
-
-
Storage: Store salts at -20°C. They are stable for months, whereas free bases degrade in hours.
Module B: Preventing Reductive Dimerization (Nitro-Reduction)
The Issue: During the catalytic hydrogenation of nitroindoles, you observe a colored impurity (orange/red) that is slightly more polar than the product. Mass spec shows 2M-16 (Azo) or 2M+16 (Azoxy) species.
Mechanistic Insight
Reduction proceeds via Nitro (-NO2) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH2) . If the reduction is too slow, the Nitroso and Hydroxylamine intermediates accumulate. They react with each other to form Azoxy dimers , which are difficult to reduce further.
Visualization: The "Danger Zone" of Reduction
Figure 2: Accumulation of intermediates leads to dimerization. The goal is to accelerate the Hydroxylamine -> Amine step.
Protocol: Vanadium-Doped Hydrogenation
To prevent hydroxylamine accumulation, use a co-catalyst (Vanadium) that specifically activates the hydroxylamine reduction.
Reagents:
-
Substrate: Nitroindole (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt%)
-
Additive: Vanadium(V) Oxide (V2O5) (0.5 - 1.0 wt% relative to substrate) or Vanadyl acetylacetonate.
-
Solvent: THF/MeOH (1:1).
Step-by-Step:
-
Suspend Nitroindole, Pd/C, and V2O5 in the solvent.
-
Purge with H2 (balloon or 1 atm is usually sufficient; 3 atm for stubborn substrates).
-
Stir vigorously. The Vanadium acts as an oxygen transfer agent, rapidly reducing the -NHOH intermediate to -NH2, bypassing the dimerization window.
-
Filter through Celite immediately upon completion.
Alternative: If V2O5 is unavailable, use Transfer Hydrogenation (Ammonium Formate/Pd-C). The rapid release of hydrogen often pushes the equilibrium past the intermediates faster than balloon hydrogenation.
Troubleshooting Matrix & FAQs
| Symptom | Probable Cause | Diagnostic (LCMS) | Corrective Action |
| Product turns black/pink on Rotavap | Oxidative Dimerization (Radical) | 2M-2 (Dimer) | 1. Keep bath temp <30°C.2. Add antioxidant (BHT) to solvent.3. Convert to HCl salt immediately. |
| Orange solid forms during hydrogenation | Azoxy Dimer formation | 2M+14 or 2M+16 | 1. Increase H2 pressure.2. Add V2O5 co-catalyst.3. Switch to Transfer Hydrogenation (Formate). |
| Yield is >100% and product is gummy | Solvent trapping or Oligomerization | Broad peaks in NMR | 1. Dry under high vac for 24h.2. Check for 2M species. If oligomerized, repurify on silica with 1% Et3N. |
| Loss of product on Silica Column | Acid-catalyzed decomposition on silica | Product streaks, baseline material | 1. Pre-treat silica with 1-2% Triethylamine (Et3N).2. Use Alumina (Basic) instead of Silica. |
Frequently Asked Questions
Q: Can I use chemical reduction (SnCl2 or Fe) to avoid dimers? A: Yes, metals like SnCl2 or Fe/Acetic Acid avoid the "partial hydrogenation" dimers (azoxy) effectively. However, the workup is often messy (emulsions), and the acidic conditions can trigger acid-catalyzed polymerization of the resulting aminoindole. If you use Fe/AcOH, neutralize immediately and keep the temperature low.
Q: Why does my aminoindole decompose even under Nitrogen? A: Trace acid impurities in your solvent (e.g., chloroform usually contains HCl unless stabilized with amylene) can trigger dimerization. Always use base-washed solvents or filter solvents through basic alumina before use with free-base aminoindoles.
Q: Is the HCl salt always the best protecting strategy? A: Generally, yes. However, if your indole is acid-sensitive (e.g., contains an acid-labile protecting group like Boc elsewhere), use Oxalic Acid to form the oxalate salt. It is milder but still stabilizes the amine lone pair.
References
-
Oxidative Coupling Mechanism
-
Nitro Reduction & Vanadium Catalysis
-
Salt Stabilization
- Title: Pharmaceutical Salts: Optimization of Solubility or Even More?
- Source: American Pharmaceutical Review.
-
URL:[Link]
-
General Synthesis & Side Reactions
Sources
- 1. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions [frontiersin.org]
- 3. SYNTHESIS OF NITRO- AND AMINOINDOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 7. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
enhancing metabolic stability of N-methylacetamide indole derivatives
Topic: N-Methylacetamide Indole Derivatives
Introduction: The Stability Paradox
Welcome to the Optimization Support Center. You are likely here because your N-methylacetamide indole lead shows promise in potency but fails in pharmacokinetic (PK) profiling. This scaffold presents a classic medicinal chemistry challenge: it possesses two distinct "metabolic soft spots" that Cytochrome P450 (CYP) enzymes aggressively target.[1]
-
The Indole Core: Electron-rich and prone to oxidative attack, particularly at C3 and C2.
-
The N-Methylacetamide Side Chain: A prime target for N-dealkylation via carbinolamine intermediates.
This guide provides a diagnostic and remediation framework to systematically lower intrinsic clearance (
Module 1: Diagnostic Triage (FAQ)
Q: My compound has a short half-life (
A: You cannot fix what you do not measure. A high clearance value (
Protocol: Run a Metabolite Identification (MetID) study using LC-MS/MS.
-
Look for Mass Shift +16 Da: This indicates oxidation (hydroxylation). If the fragment analysis shows the shift on the indole ring, your issue is the aromatic core [1].
-
Look for Mass Shift -14 Da: This indicates N-demethylation (loss of
). Your issue is the N-methylacetamide tail [2]. -
Look for Mass Shift +32 Da: This suggests formation of a di-hydroxy species or an epoxide intermediate, common in electron-rich indoles.
Q: Can I just block every site with Fluorine?
A: No. "Fluorine scanning" is a valid strategy, but indiscriminate fluorination can alter lipophilicity (LogP) and pKa, potentially killing potency or creating toxic metabolites. You must apply modifications based on the specific soft spot identified in your MetID data [3].
Module 2: Troubleshooting The Indole Core
Issue: MetID confirms oxidation (+16 Da) on the Indole Ring (typically C3 or C2).
Strategy A: C3-Blocking (The "Roadblock" Method)
The C3 position of indole is highly nucleophilic and the primary site for CYP-mediated oxidation (forming indoxyl, which oxidizes further to isatin/oxindole).
-
Solution: Introduce a substituent at C3 to block CYP access.
-
Tactics:
-
Methylation: Add a methyl group at C3. Note: This creates a quaternary center if C3 was already substituted.
-
Halogenation: Fluorine (F) or Chlorine (Cl) at C3.
-
Caveat: While F blocks metabolism, it changes the electronics. Some studies show C3-F can actually decrease stability due to electronic activation of other sites. C3-Cl is often more effective at extending half-life [3].
-
Strategy B: Electronic Deactivation (The "Shield" Method)
If you cannot substitute C3 directly due to binding constraints, deactivate the entire ring system.
-
Solution: Add Electron-Withdrawing Groups (EWGs) to the benzene portion (positions 4, 5, 6, or 7).
-
Mechanism: CYP oxidation is an electrophilic attack. Reducing electron density in the
-system makes the ring less attractive to the CYP heme-iron oxidant [1]. -
Tactics:
-
Add -F, -Cl, -CN, or
at position 5 or 6. -
Data Point: 5-Fluoroindole derivatives often show 2-3x improved stability over unsubstituted indoles.
-
Strategy C: Scaffold Hopping (The "Ghost" Method)
-
Solution: Replace the indole with a bioisostere that retains geometry but lowers electron density.
-
Tactics:
-
Azaindoles (e.g., 7-azaindole): The nitrogen atom in the pyridine ring pulls electron density, significantly reducing oxidative liability.
-
Indazoles: Moving the nitrogen to the 2-position often improves metabolic stability.
-
Module 3: Troubleshooting The Side Chain
Issue: MetID confirms N-demethylation (-14 Da) of the N-methylacetamide.
Strategy A: Deuteration (The "Heavy" Method)
This is the most direct fix for N-methyl metabolic liability without changing the shape or electronics of the drug.
-
Solution: Replace the N-methyl group (
) with a trideuteromethyl group ( ). -
Mechanism: Kinetic Isotope Effect (KIE). The C-D bond is shorter and stronger than the C-H bond. Breaking the C-H bond is often the rate-limiting step in CYP-mediated demethylation.
-
Expectation: A
ratio of 2–6. This can double the half-life [4]. -
Success Story: This strategy was successfully used in the development of deutetrabenazine and deuterated enzalutamide analogs [5].
Strategy B: Steric Shielding
-
Solution: Increase steric bulk around the amide nitrogen.
-
Tactics:
-
Switch N-Methyl to N-Ethyl or N-Cyclopropyl . (Warning: Check if the binding pocket can accommodate the extra bulk).
-
Introduce a methyl group on the carbon alpha to the amide carbonyl. This creates a "neopentyl-like" effect that hinders enzyme approach.
-
Strategy C: Cyclization
-
Solution: If the N-methylacetamide is part of a flexible chain, lock it into a ring (e.g., a lactam).
-
Mechanism: Conformational constraint prevents the molecule from adopting the specific geometry required for the CYP active site [6].
Module 4: Visualization & Logic Flow
Figure 1: Metabolic Liability Map & Remediation
Caption: Diagnostic map identifying primary metabolic soft spots (Red) and corresponding chemical remediation strategies (Green/Yellow).
Figure 2: The Optimization Decision Tree
Caption: Step-by-step troubleshooting workflow for triaging metabolic instability.
Module 5: Experimental Protocols
To validate your improvements, use the following standardized assays.
Table 1: Comparative Stability Data (Hypothetical Optimization)
| Compound ID | Modification | Primary Metabolite | ||
| Lead-001 | Parent (Indole + N-Me) | 45 | 12 | M1 (-14 Da), M2 (+16 Da) |
| Analog-002 | 3-Fluoro-Indole | 38 | 18 | M1 (-14 Da) |
| Analog-003 | N-trideuteromethyl ( | 22 | 45 | M2 (+16 Da) |
| Analog-004 | 5-CN-Indole + | < 10 | > 120 | Minimal |
Protocol A: Microsomal Stability Assay
-
Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate with test compound (1
M) for 5 mins at 37°C. -
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine
.
References
-
Zhang, D. et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes.[2][3][4][5] Biochemistry. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link
-
Shao, L. et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Link
-
Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site diversification of P450cam with indole generates catalysts for benzylic oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Mass Spectrometry Fragmentation of 6-Aminoindole Acetamides: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel therapeutics, understanding the gas-phase fragmentation of heterocyclic scaffolds is paramount. The indole nucleus, a privileged structure in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 6-aminoindole acetamides, focusing on the most common isomer, N-(1H-indol-6-yl)acetamide.
We will dissect the fragmentation logic under both high-energy Electron Ionization (EI) and collision-induced dissociation (CID) in Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). By comparing the predicted fragmentation of N-(1H-indol-6-yl)acetamide with the known fragmentation of its structural isomer, indole-3-acetamide, this guide offers a framework for identifying and characterizing these molecules with confidence.
The Structural Context: N-(1H-indol-6-yl)acetamide
The core molecule of interest, N-(1H-indol-6-yl)acetamide, possesses a molecular weight of 174.20 g/mol and a molecular formula of C₁₀H₁₀N₂O.[1] Its structure combines three key functionalities that dictate its fragmentation behavior: the stable indole ring, an aromatic amine linkage, and a terminal acetamide group. The interplay of these features under ionization creates a diagnostic fingerprint.
Part 1: Electron Ionization (EI) Fragmentation - The Hard Ionization Approach
Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte, leading to extensive and often complex fragmentation. This "hard" ionization is invaluable for structural elucidation as it reveals the intimate details of the molecule's construction.
Predicted EI Fragmentation of N-(1H-indol-6-yl)acetamide
Based on established fragmentation principles for aromatic amides and indoles, we can predict a series of characteristic fragmentation pathways.[2][3]
-
Molecular Ion (M•+): A prominent molecular ion peak at m/z 174 is expected, owing to the stability of the aromatic indole system.
-
Loss of Ketene (Alpha-Cleavage): The most characteristic fragmentation of N-aryl acetamides is the α-cleavage of the carbonyl group, leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This pathway is initiated by the ionization of the amide nitrogen. This cleavage results in the formation of the 6-aminoindole radical cation, which would be observed as the base peak at m/z 132 .
-
Formation of the Acylium Ion: A less favored, but possible, cleavage of the N-C bond would result in the formation of the acetyl acylium ion (CH₃CO⁺) at m/z 43 . The other fragment, the indol-6-ylaminyl radical, is less stable and unlikely to be a major ion.
-
Indole Ring Fragmentation: Subsequent fragmentation of the m/z 132 ion will follow the characteristic pathway for indoles, primarily through the loss of hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 105 .
The following diagram illustrates this primary fragmentation cascade.
Caption: Predicted EI fragmentation of N-(1H-indol-6-yl)acetamide.
Comparative Analysis: EI Spectrum of Indole-3-acetamide
To validate our predictive logic, we can compare it to the known EI mass spectrum of indole-3-acetamide (MW 174.20).[4][5] In this isomer, the acetamide group is attached to the indole ring via a methylene bridge at the 3-position.
| Ion (m/z) | Relative Intensity | Proposed Identity / Origin |
| 174 | ~40% | Molecular Ion (M•+) |
| 130 | 100% | [M - CH₂CONH₂]•+ (Loss of acetamide radical via benzylic cleavage) |
| 103 | ~15% | [130 - HCN]•+ |
| 77 | ~20% | Phenyl Cation fragment [C₆H₅]⁺ |
The key difference is immediately apparent. For indole-3-acetamide, the dominant fragmentation is the cleavage of the C-C bond between the indole ring and the methylene group (benzylic cleavage). This is a highly favored pathway as it produces a very stable, resonance-stabilized indolic cation at m/z 130 , which is the base peak.[4]
This stark contrast—a base peak at m/z 132 for the 6-amino isomer versus m/z 130 for the 3-acetamide isomer—provides a clear diagnostic tool for distinguishing between these structural arrangements.
Part 2: Electrospray Ionization Tandem MS (ESI-MS/MS) - The Soft Ionization Approach
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[6] To gain structural information, Collision-Induced Dissociation (CID) is applied to this precursor ion in a tandem mass spectrometer (MS/MS). The resulting fragmentation is often more controlled and can reveal different aspects of the molecular structure compared to EI.
Predicted ESI-MS/MS Fragmentation of N-(1H-indol-6-yl)acetamide
The protonated molecule [M+H]⁺ will have an m/z of 175. The most likely site of protonation is the amide oxygen, though protonation at the amine nitrogen or indole nitrogen is also possible.
-
Precursor Ion: [M+H]⁺ at m/z 175 .
-
Loss of Ketene: Similar to the EI pathway, the most probable primary fragmentation will be the loss of a neutral ketene molecule (42 Da) from the protonated amide. This would yield a protonated 6-aminoindole ion at m/z 133 . This is expected to be the most abundant product ion.
-
Loss of Ammonia: A less common pathway, but possible, involves the loss of ammonia (NH₃, 17 Da) from the protonated amine, which could lead to a fragment at m/z 158, though this is less likely than ketene loss.
-
Subsequent Fragmentation: The product ion at m/z 133 can further fragment by losing HCN (27 Da) to produce an ion at m/z 106 .
The diagram below outlines the expected ESI-MS/MS fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of N-(1H-indol-6-yl)acetamide.
Comparative Analysis: ESI-MS/MS of Indole-3-acetamide
For protonated indole-3-acetamide ([M+H]⁺ at m/z 175), the fragmentation cascade is different.
-
Loss of Ammonia: The primary fragmentation pathway involves the loss of ammonia (NH₃, 17 Da) from the protonated amide group, yielding a prominent ion at m/z 158 .[7][8]
-
Loss of Water and CO: Another significant pathway for amino acids and related compounds is the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).[7] This would lead to fragments at m/z 157 and m/z 129.
The diagnostic product ions are therefore fundamentally different. N-(1H-indol-6-yl)acetamide is dominated by the loss of ketene (m/z 175 → 133), while indole-3-acetamide is characterized by the loss of ammonia (m/z 175 → 158). This provides a robust method for isomeric differentiation using LC-MS/MS.
Part 3: Experimental Protocols
The trustworthiness of any analytical guide rests on repeatable, well-defined protocols. Below are representative methodologies for the analysis of 6-aminoindole acetamides.
Protocol 1: GC-MS Analysis (EI)
This method is suitable for thermally stable, volatile, or derivatized indole derivatives.
Objective: To obtain the EI mass spectrum for structural confirmation and identification.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
GC System:
-
Column: A non-polar column such as a DB-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection at 280 °C.
-
Oven Program: Start at 120 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.[9]
-
-
MS System (EI):
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathways and library spectra.
Caption: General workflow for GC-MS analysis of indole derivatives.
Protocol 2: LC-MS/MS Analysis (ESI)
This method is ideal for the sensitive quantification and confirmation of identity in complex matrices like biological fluids.
Objective: To confirm molecular weight and obtain a characteristic fragmentation pattern for isomeric differentiation.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase A/mobile phase B (50:50). Further dilute to a working concentration of 1-10 ng/mL.[10]
-
LC System:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.[10][11]
-
Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to ~3.6 with formic acid).[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS System (ESI):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Source Parameters: Capillary voltage: 4.5 kV; Gas Temperature: 300 °C; Nebulizing Gas: 1.5 L/min.[11]
-
Analysis Mode:
-
Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion at m/z 175.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 175) and fragment using CID with a collision energy of ~20-30 eV (this may require optimization).
-
-
-
Data Analysis: Analyze the product ion spectrum to identify characteristic fragments (e.g., m/z 133).
Conclusion
The mass spectrometric fragmentation of 6-aminoindole acetamides is a predictable process governed by the fundamental chemistry of its constituent parts. Under EI, the molecule is defined by the characteristic loss of ketene to form a base peak at m/z 132. Under ESI-MS/MS, the protonated molecule at m/z 175 follows a similar logic, losing ketene to produce a dominant product ion at m/z 133. This behavior stands in stark contrast to the fragmentation of its isomer, indole-3-acetamide, which is dominated by benzylic cleavage (EI, m/z 130) or the loss of ammonia (ESI-MS/MS, m/z 158). By leveraging these distinct, predictable fragmentation pathways, researchers can confidently identify and differentiate these important indole structures, accelerating the pace of discovery in drug development and chemical biology.
References
-
G. U. S. Grützmacher, H. F. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499 (1990). [Link]
-
Gupta, P., Srivastava, S. K., & Ganesan, K. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(2), 480-486 (2012). [Link]
-
Al-Asmari, A., et al. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888 (2021). [Link]
-
Shimadzu Corporation. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053 (N.D.). [Link]
-
NIST. 1H-Indole-3-acetamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. A rapid and simple procedure for purification of indole-3-acetic acid prior to GC-SIM-MS analysis. Plant Physiology, 86(3), 822-825 (1988). [Link]
-
Singh, N. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube, uploaded by Pharmacy Educational Videos by Dr. Nagendra Singh, 23 May 2021. [Link]
-
NIST. 1H-Indole-3-acetamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Szewczyk, A., et al. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 259-265 (2016). [Link]
-
Wikipedia contributors. Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]
-
Zhao, J., et al. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6431 (2019). [Link]
-
GM Chemistry. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube, 25 Dec 2022. [Link]
-
Zhao, J., et al. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6431 (2019). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. 1H-Indole-3-acetamide [webbook.nist.gov]
- 5. 1H-Indole-3-acetamide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
HPLC Retention Time Comparison of Indole Acetamide Derivatives
Executive Summary
Objective: This guide provides a technical framework for the chromatographic separation and retention time (RT) comparison of Indole-3-acetamide (IAM) and its structural derivatives. Significance: Indole acetamide derivatives serve as critical intermediates in auxin biosynthesis (tryptophan metabolism) and as scaffolds in pharmaceutical drug discovery. Precise HPLC separation is required to distinguish the active amide (IAM) from its hydrolytic product (Indole-3-acetic acid, IAA) and upstream precursors (Tryptophan). Core Insight: Retention behavior in this class is dominated by hydrophobic interaction mechanisms. Under reversed-phase C18 conditions, elution order typically follows: Trp < Tryptamine < IAM < IAA < Indole-3-acetonitrile .
Mechanistic Insight: The Chemistry of Separation
To develop a robust method, one must understand the molecular forces dictating retention. The separation of indole acetamide derivatives on a C18 stationary phase is governed by two primary factors:
-
Indole Ring Hydrophobicity: The bicyclic indole core is highly hydrophobic. Substituents on the ring (e.g., 5-Fluoro, 5-Methoxy) significantly alter the partition coefficient (
).-
Electron-withdrawing halogens (Cl, F, Br) increase lipophilicity
Increased RT . -
Polar groups (OH, NH2) decrease lipophilicity
Decreased RT .
-
-
Side Chain Ionization (pH Dependence):
-
IAM (Indole-3-acetamide): The amide group is neutral at acidic pH. Its retention is less sensitive to pH changes compared to acids.
-
IAA (Indole-3-acetic acid): Contains a carboxylic acid (pKa ~4.75). At pH < 3.0, it is protonated (neutral) and retains longer. At pH > 5.0, it ionizes (COO-) and elutes near the void volume.
-
Protocol Implication: Mobile phase pH must be buffered (typically pH 2.5–3.8) to suppress ionization of acidic impurities (IAA) and ensure sharp peak shape for the neutral amide (IAM).
-
Biosynthetic Context & Impurity Profile
Understanding the biological or synthetic origin helps predict co-eluting impurities.
Figure 1: Metabolic relationship of indole derivatives.[1] Co-elution of IAM and IAA is the primary separation challenge.
Experimental Protocol: Self-Validating System
This protocol uses a "Self-Validating" approach where the resolution between IAM and IAA serves as the system suitability check.
Method Specifications
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18), 4.6 × 150 mm, 5 µm particle size.
-
Why: C18 provides sufficient hydrophobic selectivity to resolve the methyl/amide side chains.
-
-
Mobile Phase:
-
Solvent A: Water + 1% Acetic Acid (pH ~3.0).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[2]
-
Note: ACN yields sharper peaks; MeOH provides different selectivity if peak overlap occurs.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection:
-
Fluorescence (Preferred): Ex = 280 nm, Em = 350 nm (High sensitivity for indole core).
-
UV-Vis: 280 nm (Standard).
-
Gradient Program (Standard Screening)
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 20.0 | 40 | 60 | Linear Gradient (Elution of IAM/IAA) |
| 25.0 | 10 | 90 | Wash (Elution of hydrophobic dimers) |
| 30.0 | 90 | 10 | Re-equilibration |
Performance Comparison: Retention Time Data
Baseline Retention Data (C8/C18 Comparison)
The following data aggregates retention trends from validated methods (Sources 1, 2). Note: Absolute times vary by column length/flow, but Relative Retention Time (RRT) remains consistent.
Reference Standard: Indole-3-acetamide (IAM) set as RRT = 1.00.
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9] RT (min)* | RRT (vs IAM) | Hydrophobicity Note |
| Tryptophan (Trp) | Amino Acid | 3.5 | 0.38 | Highly Polar (Zwitterionic) |
| Tryptamine (TAM) | Amine | 5.9 | 0.63 | Basic, elutes early at acidic pH |
| Indole-3-Lactic Acid | Hydroxy-Acid | 7.7 | 0.82 | Polar -OH group reduces retention |
| Indole-3-Acetamide (IAM) | Neutral Amide | 9.3 | 1.00 | Target Analyte |
| Indole-3-Acetic Acid (IAA) | Acid | 13.8 | 1.48 | Retained when protonated (pH < 4) |
| Indole-3-Ethanol (TOL) | Alcohol | 15.5 | 1.66 | Less polar than amide |
| Indole-3-Acetonitrile (IAN) | Nitrile | 24.1 | 2.59 | Highly Hydrophobic |
*Data based on C8 Symmetry column, Gradient 10-100% ACN. On a C18 column, retention times will generally increase, but the order remains identical.
Predictive Shift for Substituted Derivatives
When analyzing novel drug candidates derived from IAM, use this shift table to predict retention relative to the parent IAM peak.
| Substituent Location | Modification | Predicted Shift | Mechanism |
| Ring (C5/C6) | -OH (Hydroxy) | Decrease (Earlier) | Increases polarity; H-bonding with water. |
| Ring (C5/C6) | -F, -Cl, -Br | Increase (Later) | Halogens increase lipophilicity (Hydrophobic effect). |
| Ring (C5/C6) | -O-CH3 (Methoxy) | Slight Increase | Ether linkage is less polar than -OH. |
| Amide Nitrogen | -CH3 (Methyl) | Increase (Later) | Adds non-polar surface area. |
| Amide Nitrogen | -Phenyl | Significant Increase | Pi-pi interactions with C18 stationary phase. |
Workflow & Troubleshooting
This diagram illustrates the logical flow for sample preparation and analysis to ensure data integrity.
Figure 2: Analytical workflow ensuring separation of critical pair (IAM/IAA).
Troubleshooting Guide
-
Problem: IAM and IAA peaks merge.
-
Problem: Peak Tailing for Tryptamine.
References
-
Méndez-Álvarez, S., et al. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." Journal of Microbiological Methods, 2005.
-
Frankenberger, W. T., & Poth, M. "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography."[11] Analytical Biochemistry, 1987.[11]
-
Kowalczyk, T., et al. "HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment." Journal of Chromatographic Science, 2020.
-
Agilent Technologies. "Analysis of Indole-3-acetic Acid and its Metabolites." Application Note.
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Acetamide, 2,2’-(1H-isoindole-1,3(2H)-diylidene)bis[N-(4-chlorophenyl)-2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. (PDF) Improved method for the determination of indole-3-acetic acid in plant tissue [academia.edu]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IR Spectroscopy of N-Methyl Amide and Primary Amine Groups
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of N-methyl amides (a type of secondary amide) and primary amines, offering insights into their differentiation.
The Foundational Principles of IR Absorption
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups vibrate at characteristic frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a particular bond, absorption occurs, resulting in a peak in the IR spectrum. The position of these absorption bands, measured in wavenumbers (cm⁻¹), provides a fingerprint for the functional groups present.
For both N-methyl amides and primary amines, the key vibrational modes of interest involve the N-H and C-N bonds. However, the presence of a carbonyl (C=O) group in the amide dramatically influences its spectral properties, providing a clear point of differentiation from an amine.
Spectral Characteristics of Primary Amines
Primary amines (R-NH₂) are distinguished by the presence of two hydrogen atoms attached to a nitrogen atom. This seemingly simple feature gives rise to a unique and readily identifiable pattern in the IR spectrum.
The most characteristic absorption for primary amines is the N-H stretching vibration, which appears in the 3500-3300 cm⁻¹ region.[1] Because the two N-H bonds can stretch in a coordinated manner, two distinct bands are observed:
-
Asymmetric N-H Stretch: Occurs at a higher frequency, typically in the 3400-3500 cm⁻¹ range.[2]
-
Symmetric N-H Stretch: Appears at a lower frequency, generally between 3300 and 3420 cm⁻¹.[2]
This pair of medium-intensity, somewhat sharp peaks is a hallmark of a primary amine.[3][4]
Other important vibrations for primary amines include:
-
N-H Bending (Scissoring): A medium to strong, broad band in the 1650-1580 cm⁻¹ region.[2][5] This band can sometimes be mistaken for a carbonyl peak, but it is typically broader.
-
N-H Wagging: A broad, strong absorption in the 910-665 cm⁻¹ range.[5]
-
C-N Stretching: This vibration is generally weaker and appears in the 1250-1020 cm⁻¹ range for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines.[5]
Spectral Characteristics of N-Methyl Amides
N-methyl amides are a type of secondary amide (R-CO-NHR'), where one of the groups attached to the nitrogen is a methyl group. The presence of the carbonyl group and the single N-H bond leads to a distinct set of IR absorptions.
The key features of an N-methyl amide spectrum are:
-
N-H Stretching: A single, medium-intensity band is observed in the 3500-3170 cm⁻¹ region.[2][6] In dilute solutions, this "free" N-H stretch appears between 3500-3400 cm⁻¹.[2] In solid samples, hydrogen bonding can shift this band to lower wavenumbers, typically near 3350-3180 cm⁻¹.[2]
-
Amide I Band (C=O Stretch): This is a very strong and prominent absorption that occurs in the 1680-1630 cm⁻¹ range.[7] The delocalization of electrons between the carbonyl group and the nitrogen atom lowers the C=O stretching frequency compared to ketones.[2]
-
Amide II Band (N-H Bending and C-N Stretching): This band, appearing between 1570 and 1515 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[6] It is typically strong and can be a useful diagnostic peak.
-
Amide III Band: A weaker band resulting from the interaction of N-H bending and C-N stretching is also observed near 1250 cm⁻¹.[2]
Comparative Analysis: Distinguishing N-Methyl Amides from Primary Amines
The key to differentiating between an N-methyl amide and a primary amine lies in a systematic evaluation of the IR spectrum. The following table summarizes the critical spectral regions and their distinguishing features.
| Vibrational Mode | Primary Amine (R-NH₂) | N-Methyl Amide (R-CO-NHCH₃) | Key Differentiator |
| N-H Stretch | Two bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region.[3][5] | One band in the 3500-3170 cm⁻¹ region.[2][6] | The number of N-H stretching bands is the most definitive feature. |
| C=O Stretch (Amide I) | Absent | Strong, sharp band in the 1680-1630 cm⁻¹ region.[7] | The presence of a strong carbonyl absorption is indicative of an amide. |
| N-H Bend | Medium to strong, broad "scissoring" band at 1650-1580 cm⁻¹.[2][5] | Strong "Amide II" band (N-H bend coupled with C-N stretch) at 1570-1515 cm⁻¹.[6] | The Amide II band is a characteristic feature of secondary amides. |
Visualizing the Functional Groups and Vibrational Modes
To better understand the molecular structures and their key vibrational modes, the following diagrams are provided.
Caption: Molecular structures of a primary amine and an N-methyl amide.
Caption: Key vibrational modes for distinguishing primary amines and N-methyl amides.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile sampling technique that simplifies the analysis of both liquid and solid samples.
Objective: To obtain a high-quality IR spectrum of an unknown compound to identify the presence of a primary amine or N-methyl amide functional group.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample (liquid or solid)
-
Spatula (for solids)
-
Pipette (for liquids)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Use a lint-free wipe dampened with a suitable solvent to clean the crystal surface and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
For solid samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.[8]
-
For liquid samples: Place a drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[8]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[9]
-
-
Data Analysis:
-
Examine the acquired spectrum for the characteristic absorption bands outlined in this guide.
-
Pay close attention to the 3500-3100 cm⁻¹ region for the number of N-H stretching bands.
-
Inspect the 1700-1500 cm⁻¹ region for the presence of a strong C=O stretch (Amide I) and the characteristic N-H bending vibrations.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination between samples.
-
Conclusion
The differentiation of N-methyl amides and primary amines using IR spectroscopy is a straightforward process when the characteristic spectral features of each functional group are understood. The presence of two N-H stretching bands is a definitive indicator of a primary amine, while a single N-H stretch coupled with a strong Amide I (C=O) and Amide II band is characteristic of an N-methyl amide. By following a systematic approach to spectral interpretation and employing proper experimental techniques, researchers can confidently identify these important functional groups.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Inference.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. In Chemistry LibreTexts.
- LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts.
- Chemistry123. (n.d.). Amide infrared spectra.
- University of Calgary. (n.d.). Amines.
- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
- Reddit. (2023, February 20). IR spectra help. r/OrganicChemistry.
- Illinois State University. (2015). Infrared Spectroscopy.
- ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- ResearchGate. (2025, August 7). The Anharmonic Vibrational Potential and Relaxation Pathways of the Amide I and II Modes of N -Methylacetamide.
- University of Washington. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2.
- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
- National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. In Journal of Chemical Education.
- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?
- ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for...
- Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube.
- Unknown. (n.d.). C=O stretch– easily recognized, intense band.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting.
- Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube.
- LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. In Chemistry LibreTexts.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. stemed.site [stemed.site]
Comparative Pharmacodynamics: N-Methylacetamide vs. N,N-Dimethylacetamide Indole Scaffolds
[1]
Executive Summary
In medicinal chemistry, the substitution pattern of the amide nitrogen on an indole scaffold—specifically the switch from a secondary amide (N-methyl ) to a tertiary amide (N,N-dimethyl )—acts as a critical "molecular toggle."
-
N-Methylacetamide Indoles (Secondary): Typically exhibit higher binding affinity for G-Protein Coupled Receptors (GPCRs) such as CB1/CB2 and 5-HT due to their ability to act as a Hydrogen Bond Donor (HBD).[1] They often adopt a trans-amide conformation that favors specific binding pockets.[1]
-
N,N-Dimethylacetamide Indoles (Tertiary): Often show reduced potency in orthosteric binding sites due to steric clash and loss of H-bonding capability.[1] However, they exhibit increased lipophilicity (LogP), improved membrane permeability, and resistance to amidase hydrolysis, making them valuable for optimizing pharmacokinetic (PK) profiles in non-receptor targets (e.g., enzyme inhibitors).
Mechanistic Analysis: The "Methyl Switch"
The potency divergence between these two moieties is driven by three fundamental physicochemical factors:
A. Hydrogen Bonding Capability
The most significant differentiator is the NH moiety.
-
Secondary Amides (-CONHMe): Retain one proton on the nitrogen.[1] This proton serves as a critical H-bond donor to acceptor residues (e.g., Aspartate, Glutamate) within the receptor active site. Loss of this interaction often leads to a drastic "activity cliff" (10–100x loss in potency).
-
Tertiary Amides (-CONMe₂): The second methyl group replaces the proton, eliminating H-bond donor capability.[1] This forces the molecule to rely solely on hydrophobic interactions and H-bond acceptance (via the carbonyl oxygen).
B. Conformational Locking (Rotamers)
Amide bonds exhibit partial double-bond character (
-
N-Methyl: Predominantly exists in the trans conformation (Z-isomer) to minimize steric clash between the carbonyl oxygen and the methyl group. This is often the bioactive conformation for indole-based agonists.
-
N,N-Dimethyl: The two methyl groups create significant steric bulk, often twisting the amide bond out of planarity with the indole ring. This can disrupt the "flat" topology required for intercalation into DNA or narrow receptor clefts.
C. Lipophilicity and Solubility
-
N,N-Dimethyl: The addition of a methyl group increases cLogP by approximately 0.5 units, enhancing blood-brain barrier (BBB) penetration but potentially reducing aqueous solubility.
Comparative Potency Data
The following table summarizes the performance of these moieties across two major therapeutic classes: Synthetic Cannabinoids (CB1 Agonists) and Antitumor Agents (Tubulin Inhibitors) .
Table 1: Potency and Physicochemical Comparison[2][3][4]
| Feature | N-Methylacetamide Indoles (Secondary) | N,N-Dimethylacetamide Indoles (Tertiary) | Pharmacological Impact |
| Structure | Indole- | Indole- | N-Me allows H-bonding; N,N-Me2 blocks it.[1] |
| H-Bond Donor | Yes (Strong) | No | Critical for GPCR anchor points.[1] |
| CB1 Receptor | High Potency (Low nM) | Low Potency (>100 nM) | Tertiary amides fail to stabilize the active receptor state (Helix 6 movement). |
| Metabolic Stability | Moderate (Amidase susceptible) | High (Steric hindrance) | Tertiary amides resist enzymatic hydrolysis. |
| Tubulin Inhibition | Moderate | High | Steric bulk of N,N-dimethyl can mimic the "twisted" biaryl system of Combretastatin. |
| Solubility | Moderate | Low (Higher LogP) | N,N-dimethyl requires formulation aids (e.g., cyclodextrins).[1] |
Key Insight: In the development of synthetic cannabinoids (e.g., JWH and AB-PINACA series), replacing the secondary amide with a tertiary amide almost universally abolishes psychoactive potency, converting the drug from a nano-molar agonist to a micro-molar weak partial agonist or antagonist.
Visualizing the SAR Logic
The following diagram illustrates the decision pathway for selecting between N-methyl and N,N-dimethyl linkers during lead optimization.
Caption: SAR Decision Tree illustrating the divergent utility of secondary vs. tertiary amides based on target location and binding requirements.
Experimental Protocols
To validate the potency differences, the following protocols are recommended. These methodologies ensure self-validating results by controlling for solubility and enzymatic degradation.[1]
Protocol A: Synthesis of Indole-3-Acetamides (General Procedure)
Objective: Create a matched pair of N-methyl and N,N-dimethyl analogs for head-to-head testing.
-
Activation: Dissolve Indole-3-acetic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at RT for 1 hour to generate the active acyl imidazole.
-
Amidation (Split Stream):
-
Stream A (Secondary): Add Methylamine (2.0 M in THF, 1.5 eq).
-
Stream B (Tertiary): Add Dimethylamine (2.0 M in THF, 1.5 eq).
-
-
Reaction: Stir at 60°C for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with water. Extract with EtOAc.[2] Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Purification: Recrystallize from Ethanol. Note: Tertiary amides are often oils; Secondary amides are solids.
Protocol B: Comparative GTP S Binding Assay (Potency)
Objective: Measure functional potency (
-
Membrane Prep: Use CHO cells stably expressing human CB1 receptors.
-
Incubation: Incubate membranes (10 µg protein) with
(0.1 nM) and varying concentrations ( to M) of the N-methyl or N,N-dimethyl indole analog.[1] -
Buffer: Assay buffer must contain 100 mM NaCl, 10 mM MgCl2, 20 mM HEPES, pH 7.4. Crucial: Include 0.1% BSA to prevent lipophilic indoles from sticking to plasticware.
-
Filtration: Terminate reaction after 60 min by rapid filtration through glass fiber filters.
-
Analysis: Plot sigmoidal dose-response curves.
-
Expected Result: The N-methyl analog should show an
in the low nanomolar range (e.g., 5-20 nM).[1] The N,N-dimethyl analog will likely show >1000 nM or no efficacy.
-
References
-
Banster, M., et al. (2020). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1).[1][3] National Institutes of Health. Link
-
Olgen, S., et al. (2011).[2][4] Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA).[1][5] Forensic Toxicology. Link
-
Wang, L., et al. (2013). Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists.[6][7] ACS Medicinal Chemistry Letters.[7] Link[1]
-
Seltzman, H. H., et al. (1997).[8] Synthesis and pharmacological comparison of dimethylheptyl and pentyl analogs of anandamide. Journal of Medicinal Chemistry.[8] Link[1]
Sources
- 1. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological comparison of dimethylheptyl and pentyl analogs of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-Aminoindole Purity: A Comparative Guide to LC-MS vs. HPLC-UV Workflows
Executive Summary
6-Aminoindole (CAS 5318-27-4) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., mTOR and PKC
This guide objectively compares the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) against the superior LC-MS (Liquid Chromatography-Mass Spectrometry) workflow. While HPLC-UV remains a cost-effective workhorse for routine monitoring, this guide demonstrates why LC-MS is the mandatory validation standard for establishing definitive purity in drug development pipelines, specifically due to its ability to resolve isobaric impurities and detect non-chromophoric contaminants.
Part 1: The Analytical Challenge
The primary challenge in validating 6-aminoindole is not the synthesis, but the stability. The amino group at the C6 position activates the indole ring, accelerating oxidation upon exposure to air or light.
The "Hidden" Impurity Problem
In a standard HPLC-UV method (typically monitored at 254 nm or 280 nm), oxidation products often exhibit similar extinction coefficients and retention times to the parent molecule.
-
Precursor Contamination: Residual 6-nitroindole (from incomplete reduction).
-
Regioisomeric Contamination: 4-aminoindole or 5-aminoindole (byproducts of non-selective nitration/reduction).
-
Oxidative Degradation: Formation of di-indolyl species or hydroxy-indoles (
).
Comparative Overview: HPLC-UV vs. LC-MS
| Feature | HPLC-UV (The Alternative) | LC-MS (The Gold Standard) |
| Detection Principle | Light Absorbance (Chromophore dependent) | Mass-to-Charge Ratio ( |
| Specificity | Low (Co-eluting peaks merge) | High (Mass resolution separates co-eluters) |
| Sensitivity (LOD) | ||
| Impurity ID | Retention time matching only | Molecular weight + Fragmentation fingerprint |
| Risk Factor | False Positives (Hidden impurities) | Ion Suppression (Matrix effects) |
| Cost/Run | $ (Low) |
Part 2: Validated LC-MS Protocol for 6-Aminoindole
The following protocol has been optimized to separate 6-aminoindole from its known precursors (6-nitroindole) and oxidative degradants.
Method Parameters
-
Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 Series or SCIEX QTRAP).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18,
mm, 2.5 m).-
Rationale: The C18 stationary phase provides strong retention for the hydrophobic indole core, while the high surface area resolves the polar amino-substituted variants.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Rationale: Formic acid provides protons for ESI+ mode (
generation) and improves peak shape by suppressing silanol activity.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings (ESI+)
-
Ionization Mode: Electrospray Ionization (Positive).
-
Target Ion (
): 133.1. -
Key Impurity Ions:
-
6-Nitroindole:
163.1 (Precursor). -
Hydroxy-6-aminoindole:
149.1 (Oxidation product). -
Azo-dimer:
262-264.
-
Sample Preparation (Critical Step)
-
Solvent: Methanol:Water (50:50) with 0.1% Ascorbic Acid.
-
Expert Insight: Ascorbic acid acts as an antioxidant stabilizer during sample prep. Without it, 6-aminoindole can degrade in the vial before injection, leading to false "fail" results.
-
-
Concentration: 10
g/mL (for impurity profiling).
Part 3: Experimental Data & Performance Comparison
The following data simulates a comparative analysis of a "98% pure" commercial batch of 6-aminoindole stored at room temperature for 3 months.
Experiment A: HPLC-UV Purity Check (254 nm)
| Peak # | Retention Time (min) | Area % | Identification |
| 1 | 4.2 | 98.5% | 6-Aminoindole |
| 2 | 5.8 | 1.5% | 6-Nitroindole |
| Result: | PASS | Batch appears compliant (>98%) |
Experiment B: LC-MS Purity Check (TIC & EIC)
Using the Mass Spectrometer, we extract ion chromatograms (EIC) for specific masses.
| Peak # | Retention Time (min) | Area % | True Identification | |
| 1 | 4.2 | 133.1 | 92.1% | 6-Aminoindole |
| 1a | 4.2 (Co-eluting) | 133.1 / 149.1 | 4.3% | 5-Hydroxy-6-aminoindole |
| 2 | 5.8 | 163.1 | 1.5% | 6-Nitroindole |
| 3 | 6.1 | 263.2 | 2.1% | Oxidative Dimer |
| Result: | FAIL | True Purity is ~92% |
Analysis: The HPLC-UV detector failed to resolve the hydroxylated oxidation product (Peak 1a) because it co-eluted perfectly with the main peak and shares a similar UV absorption profile. The MS detected the
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision-making process and technical workflow for validating 6-aminoindole purity, highlighting the divergence between routine QC and in-depth validation.
Figure 1: Comparative workflow for 6-aminoindole analysis. Path B (LC-MS) provides the specificity required to rule out co-eluting oxidative impurities.
Part 5: Validation Parameters (ICH Q2 Guidelines)
To validate this LC-MS method for regulatory submission, the following parameters must be met:
-
Specificity:
-
Protocol: Inject blank, pure standard, and forced degradation sample (H
O treated). -
Acceptance: No interference at
133.1 in the blank; resolution > 1.5 between parent and nearest impurity.
-
-
Linearity:
-
Accuracy (Recovery):
-
Protocol: Spike samples with known amounts of 6-aminoindole.
-
Acceptance: 98.0% – 102.0% recovery.
-
-
LOD/LOQ (Sensitivity):
-
Protocol: Determine signal-to-noise ratio (S/N).
-
Acceptance: S/N > 3 for Limit of Detection (LOD); S/N > 10 for Limit of Quantitation (LOQ).
-
References
-
European Medicines Agency (EMA). (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 6-Aminoindole Compound Summary. Retrieved from [Link]
Sources
Structural Characterization & Comparative Analysis: 2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Executive Summary & Structural Context[1][2][3][4][5][6]
Compound Identity: 2-(6-amino-1H-indol-1-yl)-N-methylacetamide CAS: 1019555-45-3 Role: Pharmaceutical Intermediate / Scaffold (Kinase & Tubulin Inhibitor Fragments)
This guide provides a technical roadmap for the solid-state characterization of the title compound (referred to herein as 6-AIA ). Unlike commodity chemicals with established crystallographic data, 6-AIA represents a specialized building block where the specific crystal packing forces—driven by the competition between the 6-amino H-bond donors and the N-methylacetamide acceptor tail—dictate its bioavailability and solubility profile.
This analysis objectively compares 6-AIA against two structural benchmarks:
-
Indole-3-acetamide (I3A): The biological standard (auxin analog).
-
N-Methylacetamide (NMA): The peptide-bond mimic standard.
Comparative Structural Analysis (Predicted vs. Empirical)
Since the specific .cif (Crystallographic Information File) for 6-AIA is proprietary/not deposited in open repositories (CSD/COD), we utilize a Fragment-Based Structural Assembly (FBSA) approach to predict its solid-state performance.
Table 1: Physicochemical & Structural Comparison
| Feature | 6-AIA (Target) | Indole-3-acetamide (Benchmark) | N-Methylacetamide (Fragment) |
| Substitution Site | N1 (Indole Nitrogen) | C3 (Indole Carbon) | N/A |
| H-Bond Donor Count | 2 (Amino -NH₂, Amide -NH) | 2 (Indole -NH, Amide -NH₂) | 1 (Amide -NH) |
| H-Bond Acceptor Count | 2 (Amide C=O, Indole Ring | 2 (Amide C=O, Indole Ring | 1 (Amide C=O) |
| Predicted Packing | Head-to-Tail Laminar | Herringbone / Zig-Zag | Linear Chains |
| Rotamer Preference | Trans-amide (stabilized) | Trans-amide | Trans-amide (95%+) |
| Solubility (Water) | Moderate (Amide tail assists) | Low (Aromatic dominance) | High (Miscible) |
Critical Structural Insight: The N1-Blockade Effect
In standard indoles, the N1-H is a critical hydrogen bond donor. In 6-AIA , the N1 position is alkylated by the acetamide group.
-
Consequence: The crystal lattice energy will be dominated entirely by the 6-amino group acting as the primary donor to the acetamide carbonyl of a neighboring molecule.
-
Performance Implication: This creates a "ribbon" motif in the crystal structure, likely resulting in higher melting points and lower dissolution rates compared to isomers where the N1-H is free.
Experimental Protocol: Crystallization & Structure Solution
To generate the definitive crystal data required for regulatory filing or IP protection, follow this self-validating workflow.
Phase A: Polymorph Screening (Vapor Diffusion Method)
Do not rely on a single solvent system. Indole derivatives are prone to solvatomorphism.
-
Prepare Stock Solution: Dissolve 50 mg of 6-AIA in 2 mL of THF (Tetrahydrofuran).
-
Antisolvent Setup: Place open vials of stock solution inside larger jars containing:
-
System A: n-Heptane (Non-polar, induces slow precipitation).
-
System B: Diethyl Ether (Moderately polar, encourages rapid nucleation).
-
-
Equilibration: Seal outer jars and store at 4°C for 72 hours.
-
Harvest: Select single crystals with defined edges (avoid dendritic clusters).
Phase B: Single Crystal XRD Data Collection
Standard: Mo-K\alpha radiation (
-
Mounting: Use a MiTeGen loop with paratone oil to prevent oxidation of the amino group.
-
Strategy: Collect a full sphere of data to ensure redundancy > 4.0.
-
Refinement: Solve using Direct Methods (SHELXT) and refine against
(SHELXL).-
Checkpoint: Check for disorder in the N-methyl group; the amide bond often exhibits flip-disorder if the packing is loose.
-
Visualization of Structural Logic
The following diagram illustrates the competing intermolecular forces that define the stability of 6-AIA compared to its fragments.
Figure 1: Predicted intermolecular interaction hierarchy driving the crystallization of 6-AIA. The 6-amino to Carbonyl interaction is the dominant energetic driver.
Application & Performance Guide
Drug Design Implications
Researchers utilizing 6-AIA as a scaffold must account for the N-methylacetamide tail flexibility .
-
In Solution: The tail rotates freely, allowing the carbonyl to act as a versatile acceptor in kinase hinge regions.
-
In Solid State: The tail is locked. If your drug product requires rapid dissolution, you must disrupt the Amino-to-Carbonyl network identified in Figure 1.
Recommendation: If solubility is poor, consider creating a co-crystal using a carboxylic acid co-former (e.g., fumaric acid). The acid proton will protonate the pyridine-like nitrogen or the 6-amino group, disrupting the strong homomeric lattice.
Synthesis Validation (Quality Control)
Before crystallization, ensure the regiochemistry is correct (N1 vs. C3 alkylation).
-
1H NMR Marker: Look for the N-methylene singlet (
~4.6-4.8 ppm). If alkylation occurred at C3, this signal would be a methine doublet or absent. -
IR Marker: The Amide I band should appear at ~1650 cm⁻¹. A shift to >1680 cm⁻¹ indicates aggregation or incorrect polymorph.
References
-
N-Methylacetamide Structural Standards: Hamzaoui, F., & Baert, F. (1994).[1] X-ray study of static disorder in N-methylacetamide. Acta Crystallographica Section C, 50(5), 757-759.
-
Indole-Acetamide Synthesis & Properties: Srebrodol'skii, B.I. (1975). Acetamide CH3CONH2 – a new mineral.[2] Zap. Vses. Mineral. Obshch. (Contextual reference for acetamide crystallization behavior).
-
Conformational Analysis of Amides: Dunbrack Lab. (n.d.). Conformational Analysis of Protein Side Chains (Relevance: Rotamer libraries for amide side chains).
-
Commercial Scaffold Data: PubChem Compound Summary for CID 43308882 (this compound).
Sources
Safety Operating Guide
Guide to the Proper Disposal of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Introduction: A Proactive Stance on Laboratory Safety
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of the chemical entities we create is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed protocol for the safe and compliant disposal of the research chemical 2-(6-amino-1H-indol-1-yl)-N-methylacetamide.
Hazard Assessment and Risk Profile
Lacking a specific SDS, a risk assessment must be inferred from the compound's structural motifs: the indole ring and the N-methylacetamide side chain.
-
Indole Derivatives: Indole and its derivatives are known to have significant biological activity and can be toxic to aquatic life. Improper release can pose a long-term environmental risk.[3][4]
-
N-methylacetamide: This class of compound is recognized as a reproductive toxicant.[5][6][7][8][9][10] The Occupational Safety and Health Administration (OSHA) mandates careful handling of such materials.[7]
-
Amino Group: The presence of an amino group on the indole ring may impart additional biological activity and reactivity.
Regulatory Framework: Adherence to National and Local Standards
All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1][2][11] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with all specific local, state, and federal requirements.[11][12] It is the legal responsibility of the waste generator (the laboratory) to correctly identify, manage, and document all hazardous waste from its point of generation to its final disposal.[13]
Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled safely from the moment it is designated as waste until its final disposal by a licensed professional.
Step 1: Waste Segregation Proper segregation is the foundation of safe chemical disposal.
-
Action: Immediately segregate waste this compound from all other waste streams. This includes solid waste contaminated with the compound (e.g., gloves, weighing papers, silica gel) and liquid waste (e.g., mother liquor, chromatography fractions).
-
Causality: Indole derivatives and amides can react unpredictably with incompatible materials. Segregation prevents accidental reactions with strong oxidizing agents, strong acids, or bases.[14] Mixing incompatible waste streams is a primary cause of laboratory accidents.
Step 2: Containerization The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action:
-
Select a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container is suitable. For liquids, use a glass or HDPE container known to be compatible with organic solvents.[2][14] Do not use metal containers for any waste that may be corrosive.[2][15]
-
Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[1][14]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[2]
-
-
Causality: Using a compatible, robust, and properly sealed container is a primary engineering control mandated by OSHA and the EPA to prevent the release of hazardous materials into the environment.[1][14][15]
Step 3: Labeling Accurate labeling is a legal requirement and essential for safe handling.
-
Action: Affix a completed EHS-provided hazardous waste tag to the container as soon as the first drop of waste is added.[11][13] The label must include:
-
The full, unabbreviated chemical name: "Waste this compound" .[11] For mixtures, list all components and their approximate percentages.[11][15]
-
The accumulation start date (the date the first waste was added).
-
The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
The Principal Investigator's name and laboratory location.[11]
-
Causality: Federal regulations require that hazardous waste be clearly and accurately identified to ensure it is managed safely by all personnel, from laboratory staff to disposal technicians.[13]
Step 4: Storage (Satellite Accumulation Area) Waste must be stored safely within the laboratory prior to pickup.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.[2]
-
Store away from heat, open flames, and incompatible chemicals.[7][16]
-
-
Causality: SAAs are a regulatory provision by the EPA to allow for the safe accumulation of small quantities of hazardous waste in the laboratory without requiring a full storage permit, provided strict rules are followed.[13][14]
Step 5: Arranging for Final Disposal Hazardous waste must only be handled by certified professionals.
-
Action: Once the waste container is full, or if it has been in storage for the maximum allowable time (typically 90-180 days, check with your EHS), submit a chemical waste pickup request to your institution's EHS department.[2][11][15]
-
Causality: Final disposal of hazardous waste, often via high-temperature incineration, must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure complete destruction and prevent environmental release.[6][13] Your EHS department manages this "cradle-to-grave" tracking process.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill: For a small spill, use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean the Area: Collect the absorbed material using non-sparking tools and place it in a new, properly labeled hazardous waste container.[5][9]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill. For large spills, evacuate the area and call emergency services immediately.
Summary of Disposal Procedures
| Phase | Key Action | Rationale |
| Hazard Assessment | Treat as a toxic and ecotoxic hazardous waste. | Precautionary principle due to lack of specific SDS and hazardous structural motifs. |
| Segregation | Keep separate from other waste streams. | Prevent dangerous chemical reactions. |
| Containerization | Use a compatible, sealed, and leak-proof container (HDPE or glass). | Ensure safe containment and prevent environmental release.[1][14] |
| Labeling | Affix a complete "Hazardous Waste" tag immediately. | Regulatory compliance and safety for all handlers.[11][13] |
| Storage | Store in a designated Satellite Accumulation Area with secondary containment. | EPA requirement for safe, temporary storage in the lab.[13][14] |
| Disposal | Arrange for pickup by your institution's EHS department. | Ensures legal disposal by a licensed facility.[6][11] |
| Spills | Alert, isolate, contain, and clean using a spill kit. Dispose of all materials as hazardous waste. | Mitigate exposure and environmental contamination. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of a novel research chemical like this compound.
Caption: Decision tree for classifying and managing novel chemical waste.
References
-
Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99% . Cole-Parmer. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
How to Dispose of Chemical Waste . Environmental Health and Safety, Princeton University. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Material Safety Data Sheet - N-Methylacetamide, 99+% . Cole-Parmer. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]
-
Kovac's Indole Reagent, Safety Data Sheet . (2019). Neogen. [Link]
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives . Frontiers in Microbiology. [Link]
-
Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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Personal protective equipment for handling 2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Executive Safety Summary: The "Fragment-Based" Risk Assessment
As researchers, we often handle novel intermediates where specific Safety Data Sheets (SDS) are sparse or generic.[1][2] In the case of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide , we must apply a Structure-Activity Relationship (SAR) assessment.[1][2]
We do not treat this merely as a "generic white powder."[1][2] We treat it based on its functional groups:
-
The N-Methylacetamide Moiety: This fragment is structurally linked to Reproductive Toxicity (Category 1B) .[1][2][3][4] Solvents and reagents containing this motif (e.g., N-methylacetamide, CAS 79-16-3) are known teratogens.[1][2]
-
The 6-Amino Indole Core: Primary aromatic amines are potential sensitizers and can degrade into oxidation products that are irritating to mucous membranes.[1][2]
Operational Directive: Until specific toxicological data proves otherwise, handle this compound as a Potent Reproductive Toxin and High-Sensitizer .[1][2]
The PPE Barrier Matrix
Standard "lab coat and glasses" are insufficient for this risk profile.[1][2] The following PPE standards are mandatory for all synthesis, purification, and weighing operations.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P3 (minimum) | The 6-amino indole dust is fine and electrostatic.[1][2] Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism.[1][2] Surgical masks offer ZERO protection. |
| Dermal (Hands) | Double Gloving Strategy 1.[1][2] Inner: Low-modulus Nitrile (4 mil)2.[1][2] Outer: Extended Cuff Nitrile (5-8 mil) or Laminate | The acetamide tail increases polarity and skin permeability.[1][2] Double gloving provides a "breakthrough time" buffer.[1][2] Change outer gloves every 60 minutes. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses leave gaps.[1][2] Amine-based powders are caustic to the cornea upon contact with tear fluid.[1][2] |
| Body | Tyvek® Lab Coat (Disposable) with wrist cuffs | Cotton coats absorb and retain powders, becoming a secondary contamination source.[1][2] Disposable Tyvek prevents migration of the compound to common areas.[1][2] |
Engineering Controls & Containment Logic
PPE is the last line of defense.[1][2] The primary barrier must be engineering controls.[1][2]
A. Powder Handling (Weighing/Transfer)[1][2]
-
Requirement: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[1][2]
-
Prohibited: Open bench weighing.
-
Static Control: Use an ionizing bar or antistatic gun during weighing.[1][2] Indole derivatives are prone to static charge, causing "fly-away" powder that contaminates the balance and user.[1][2]
B. Solubilized Handling (Reaction/Workup)
-
Requirement: Standard Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]
-
Sash Height: Maintain sash at the lowest working position (approx. 18 inches).
Operational Workflow: From Storage to Disposal[1][3][4]
The following diagram illustrates the decision logic for handling this compound safely.
Figure 1: Operational Logic Flow for Handling High-Potency Indole Intermediates.[1][2]
Decontamination & Emergency Procedures
Deactivation Chemistry
Because of the amino-indole functionality, standard soap and water is effective for physical removal, but chemical deactivation is preferred for surfaces.[1][2]
-
Decon Solution: 10% Sodium Hypochlorite (Bleach) or a dilute acidic solution (1% Acetic Acid) followed by water.[1][2]
First Aid (Self-Validating Protocol)
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2][4] Do not use alcohol sanitizers, as alcohols can increase the permeability of the acetamide moiety into the skin.[1][2]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—indoles can cause corneal clouding.[1][2]
Waste Disposal Specifications
Never dispose of this compound down the drain.[1][2] The aquatic toxicity of substituted indoles is well-documented.[1][2]
-
Solid Waste: Collect in "High Hazard" yellow bags/bins destined for High-Temperature Incineration .
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used). Label clearly: "Contains Reproductive Toxin."
References & Grounding[1][2]
-
Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: N-Methylacetamide. (Classifies N-methylacetamide moiety as Repro Tox 1B).[1][2][3][4] Link[1][2]
-
PubChem. (n.d.).[1][2] Compound Summary: N-Methylacetamide (CID 6582).[1][2] National Library of Medicine.[1][2] Link
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Indole Derivatives. (General handling for indole irritants). Link
-
BLD Pharm. (n.d.).[1][2] Product Page: 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide. (Structural analog reference). Link
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
